5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
5-methoxy-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPLVAKFTYFHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343637 | |
| Record name | 5-METHOXY-2-BENZIMIDAZOLINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080-75-3 | |
| Record name | 1,3-Dihydro-5-methoxy-2H-benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002080753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXY-2-BENZIMIDAZOLINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIHYDRO-5-METHOXY-2H-BENZIMIDAZOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M8NZB6TTN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and modern synthetic pathway for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. This document details the experimental protocol, presents quantitative data in a structured format, and includes visualizations to elucidate the synthesis pathway and workflow.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its structure is present in compounds investigated for a range of therapeutic applications. The synthesis of this benzimidazolone derivative is a crucial step in the development of new chemical entities. This guide focuses on a common and efficient synthetic route starting from 4-methoxy-1,2-phenylenediamine, utilizing 1,1'-carbonyldiimidazole (CDI) as a safe and effective cyclizing agent.
Synthesis Pathway
The synthesis of this compound is achieved through the cyclization of 4-methoxy-1,2-phenylenediamine. This reaction is effectively mediated by 1,1'-carbonyldiimidazole (CDI), which serves as a phosgene equivalent, offering a safer alternative without compromising yield and purity. The overall reaction is depicted below:
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
-
Isolation and Characterization: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The product is dried under vacuum and characterized by its melting point and spectroscopic methods (NMR, IR).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 4-methoxy-1,2-phenylenediamine |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 256-258 °C[1] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~10.7 (s, 2H, NH), 6.9-6.6 (m, 3H, Ar-H), 3.7 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~156.0 (C=O), 154.0 (C-OCH₃), 130.0, 125.0 (Ar-C), 110.0, 108.0, 98.0 (Ar-CH), 55.5 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1620, 1500 (C=C stretch, aromatic), ~1230 (C-O stretch) |
Note: The NMR and IR data are predicted based on the analysis of the structurally similar compound 5-methoxy-1H-benzimidazole and general knowledge of the functional groups present in the target molecule. Experimental data may vary slightly.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the following diagram.
Caption: Experimental workflow for the synthesis.
Conclusion
This technical guide outlines a straightforward and efficient method for the synthesis of this compound. The use of 1,1'-carbonyldiimidazole provides a safe and practical alternative to hazardous reagents, making this protocol suitable for a standard laboratory setting. The provided experimental details, quantitative data, and workflow visualization serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors (PPIs) such as omeprazole and esomeprazole. Its rigid benzimidazolone core, substituted with a methoxy group, provides a key structural motif for the development of pharmacologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 2080-75-3 | |
| Appearance | Off-White Crystalline Solid | |
| Melting Point | 256-258 °C | [2] |
| Boiling Point | 174.5 °C at 760 mmHg | [2] |
| Solubility | Information not readily available in the public domain. Generally, benzimidazolones exhibit low solubility in water and varying solubility in organic solvents. | |
| pKa | Information not readily available in the public domain. | |
| LogP | 0.8648 (Predicted) |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public literature. The information below is a compilation of typical spectral characteristics for benzimidazolone structures and should be used as a general guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the methoxy group and the imidazolone ring. The NH protons of the imidazolone ring may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the imidazolone ring (typically in the range of 150-160 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the imidazolone ring.
-
C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ due to the carbonyl group.
-
C-O stretching: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the aryl ether linkage of the methoxy group.
-
C=C and C=N stretching: Aromatic and heteroaromatic ring vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 164. Fragmentation patterns would likely involve the loss of the methoxy group (M-31) and other characteristic cleavages of the benzimidazolone ring system.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not readily found in publicly accessible literature. However, a general synthetic approach involves the cyclization of a substituted o-phenylenediamine derivative.
General Synthesis Workflow
A plausible synthetic route to this compound involves the reaction of 4-methoxy-o-phenylenediamine with a carbonyl-containing reagent such as urea or phosgene derivatives. The workflow can be visualized as follows:
Note: This represents a generalized pathway. Actual reaction conditions, including solvent, temperature, and catalysts, would need to be optimized for efficient synthesis.
Reactivity and Stability
Information regarding the specific reactivity and stability of this compound is limited. However, based on its structure, the following can be inferred:
-
N-H Acidity: The protons on the nitrogen atoms of the imidazolone ring are weakly acidic and can be removed by a strong base. This allows for N-alkylation or other N-functionalization reactions, which are key steps in the synthesis of PPIs.
-
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the methoxy group acting as an activating, ortho-, para-directing group.
-
Stability: The benzimidazolone ring system is generally stable. However, the compound may be sensitive to strong oxidizing or reducing agents and extreme pH conditions. It is advisable to store the compound under inert gas at low temperatures (2-8°C) to prevent degradation.[2]
Biological Activity and Signaling Pathways
There is currently no publicly available information detailing the direct biological activity or associated signaling pathways of this compound itself. Its primary role in the scientific literature is that of a key building block in the synthesis of more complex and pharmacologically active molecules. The biological effects of the final products, such as omeprazole, are well-documented and involve the inhibition of the H⁺/K⁺-ATPase (proton pump) in the stomach's parietal cells.
Due to the lack of data on its direct biological interactions, a signaling pathway diagram cannot be provided at this time.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. While detailed experimental spectroscopic and reactivity data are not extensively documented in the public domain, its structural features suggest predictable chemical behavior. The primary significance of this compound lies in its utility as a starting material for the synthesis of important pharmaceuticals. Further research into its potential direct biological activities could open new avenues for its application in drug discovery. This guide serves as a foundational resource for researchers and professionals working with this important heterocyclic compound.
References
The Pivotal Role of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one in Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, a key heterocyclic compound, serves as a fundamental building block in the synthesis of a variety of pharmacologically active molecules. While not possessing a therapeutic mechanism of action in its own right, its structural framework is integral to the development of potent drugs, most notably the proton pump inhibitor (PPI) Esomeprazole. This technical guide provides an in-depth exploration of the synthesis pathways originating from this precursor, with a primary focus on the production of Esomeprazole, and elucidates the mechanism of action of the resulting therapeutic agents.
From Precursor to Proton Pump Inhibitor: The Synthesis of Esomeprazole
The journey from this compound to the widely used anti-ulcer drug Esomeprazole involves a multi-step chemical synthesis. A crucial related intermediate in this process is 2-mercapto-5-methoxybenzimidazole, which can be synthesized from 4-methoxy-o-phenylenediamine. The core of the synthesis lies in the coupling of the benzimidazole moiety with a substituted pyridine, followed by a stereoselective oxidation.
Synthesis of the Thioether Intermediate
A common route to Esomeprazole involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This reaction forms the thioether intermediate, a critical precursor to the final active pharmaceutical ingredient.
Experimental Protocol: Synthesis of the Thioether Intermediate from 2-mercapto-5-methoxybenzimidazole
-
Materials:
-
2-mercapto-5-methoxybenzimidazole
-
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
-
Procedure:
-
Dissolve 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in 95% ethanol.
-
Add an aqueous solution of sodium hydroxide to the ethanolic mixture.
-
Reflux the reaction mixture for approximately 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium chloride byproduct.
-
Concentrate the filtrate to obtain the crude thioether intermediate.
-
Recrystallize the crude product from 70% ethanol to yield the purified 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
-
-
Quantitative Data:
-
Starting with 20g of 2-mercapto-5-methoxybenzimidazole and 25g of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride can yield approximately 7g of the recrystallized thioether intermediate.[1]
-
Asymmetric Oxidation to Esomeprazole
The final and most critical step in the synthesis of Esomeprazole is the asymmetric oxidation of the prochiral thioether intermediate to the corresponding (S)-sulfoxide. This stereoselectivity is crucial for the drug's efficacy. A widely employed method utilizes a titanium-isopropoxide-diethyl tartrate complex as a chiral catalyst with an oxidizing agent like cumene hydroperoxide.
Experimental Protocol: Asymmetric Oxidation of the Thioether Intermediate
-
Materials:
-
5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (thioether intermediate)
-
Toluene
-
D-(-)-diethyl tartrate
-
Titanium(IV) isopropoxide
-
Cumene hydroperoxide
-
-
Procedure:
-
Charge a reactor with the thioether intermediate and toluene.
-
Add D-(-)-diethyl tartrate to the mixture.
-
Introduce titanium(IV) isopropoxide to form the chiral complex.
-
Add cumene hydroperoxide dropwise to initiate the oxidation.
-
Maintain the reaction at a controlled temperature.
-
Monitor the reaction for the formation of the (S)-sulfoxide and potential over-oxidation to the sulfone byproduct.
-
Upon completion, quench the reaction and proceed with purification steps to isolate Esomeprazole.
-
-
Quantitative Data:
-
This asymmetric oxidation can achieve high yields and enantiomeric excess. For example, starting with 392g of the thioether intermediate, the subsequent steps can lead to the desired Esomeprazole product.[1]
-
Mechanism of Action: Proton Pump Inhibition
Esomeprazole, synthesized from the 5-methoxy-1H-benzimidazole-2(3H)-one scaffold, functions as a proton pump inhibitor. PPIs are highly effective in reducing gastric acid secretion by targeting the final step in the acid production pathway.
The Gastric H+/K+ ATPase: The Target of PPIs
The parietal cells of the stomach lining contain the H+/K+ ATPase, an enzyme that acts as a proton pump, actively transporting H+ ions into the gastric lumen in exchange for K+ ions. This process is the primary driver of gastric acidification.
Activation and Irreversible Inhibition
Esomeprazole is a prodrug, meaning it is administered in an inactive form.[2] Upon reaching the acidic environment of the parietal cell's secretory canaliculi, it undergoes a chemical transformation into its active form, a sulfenamide derivative.[2] This activated form then covalently binds to the sulfhydryl groups of cysteine residues on the H+/K+ ATPase.[3] This binding is irreversible and effectively inactivates the proton pump.[3]
Because the inhibition is irreversible, acid secretion can only resume after the synthesis of new H+/K+ ATPase enzymes. This leads to a prolonged and potent suppression of gastric acid.[3]
Signaling Pathway of Proton Pump Inhibition
Caption: Mechanism of action of Esomeprazole as a proton pump inhibitor.
Broader Applications of the Benzimidazole Scaffold
The 5-methoxy-1H-benzimidazole-2(3H)-one core is a versatile starting material. While its most prominent application is in the synthesis of PPIs, the broader benzimidazole scaffold is found in a wide array of therapeutic agents with diverse mechanisms of action, including:
-
Anticancer Agents: Certain benzimidazole derivatives have been shown to target topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[4]
-
Antihistamines: The benzimidazole structure is present in some H1 receptor antagonists.
-
Anthelmintics: Several anti-parasitic drugs feature the benzimidazole core.
The derivatization of the benzimidazole scaffold allows for the fine-tuning of its pharmacological properties, leading to a broad spectrum of biological activities.
Conclusion
This compound stands as a testament to the importance of foundational molecules in medicinal chemistry. Although it does not exhibit a direct therapeutic effect, its role as a key precursor in the synthesis of Esomeprazole and its potential for the creation of other biologically active compounds underscore its significance in drug discovery and development. The mechanism of proton pump inhibition, enabled by the chemical transformations of this core structure, has revolutionized the treatment of acid-related gastrointestinal disorders. Further exploration of derivatives from this versatile scaffold holds promise for the development of novel therapeutics across various disease areas.
References
- 1. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 2. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazolone class. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] These applications include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[1][3][4] The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of their substituents.[5] This guide provides a comprehensive overview of the known and potential biological activities of the core compound, this compound, drawing upon data from its derivatives to infer its pharmacological profile. This molecule is frequently utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[6]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2080-75-3 | [7] |
| Molecular Formula | C₈H₈N₂O₂ | [7] |
| Molecular Weight | 164.16 g/mol | [7] |
| IUPAC Name | 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one | [8] |
| Synonyms | 2-Hydroxy-5-methoxybenzimidazole, 5-Methoxy-2-benzimidazolinone | [7][9] |
Synthesis
The synthesis of the benzimidazolone core generally involves the cyclization of o-phenylenediamines with various carbonyl sources. For this compound, a common synthetic route involves the reaction of 4-methoxy-o-phenylenediamine with a suitable carbonyl-containing reagent.
Potential Biological Activities and Quantitative Data from Derivatives
While specific quantitative data for the biological activity of this compound is limited in publicly available literature, extensive research on its derivatives provides strong indications of its potential therapeutic applications. The following sections summarize the key activities observed in derivatives, which suggest promising avenues for the investigation of the parent compound.
Anticancer and Cytotoxic Activity
Benzimidazole derivatives are well-documented for their potent anticancer properties, often acting through mechanisms like topoisomerase inhibition and disruption of microtubule formation.[10] Derivatives of 5-methoxy-benzimidazole have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives
| Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives (6c, 6h-j) | Multiple cancer cell lines | Cytotoxic | 7.82 - 21.48 | [11] |
| Novel 1H-benzo[d]imidazole derivatives (11a, 12a, 12b) | NCI-60 cell lines | Growth Inhibition (GI50) | 0.16 - 3.6 | [10] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (lung carcinoma) | Cytotoxic | 0.15 ± 0.01 | [12] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | SW480 (colon adenocarcinoma) | Cytotoxic | 3.68 ± 0.59 | [12] |
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[13] Derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Derivative Class | Organism(s) | Activity | MIC (µg/mL) | Reference |
| 2-substituted benzimidazoles | S. aureus, E. coli, C. albicans | Antibacterial/Antifungal | Not specified | [5] |
| 1,2-disubstituted benzimidazoles | B. cereus, V. cholerae, S. dysenteriae, S. aureus, E. coli | Antibacterial | Good activity compared to ciprofloxacin | [13] |
| 2-substituted-1H-benzimidazoles | C. albicans, S. aureus, B. subtilis | Antibacterial/Antifungal | Good activity | [13] |
| Benzimidazole derivatives (4a, 4b) | B. subtilis, P. aeruginosa, C. albicans | Antibacterial/Antifungal | 6.25 - 25 | [13] |
Antioxidant Activity
Several benzimidazole derivatives have been investigated for their ability to scavenge free radicals and reduce oxidative stress, suggesting a potential role in mitigating diseases associated with oxidative damage.[14][15]
Table 3: Antioxidant Activity of Benzimidazole Derivatives
| Derivative Class | Assay | Activity | Measurement | Reference |
| Benzimidazolyl-2-hydrazones (5b, 5d) | DPPH and ABTS radical scavenging | Radical Scavenging | Most effective scavengers | [14] |
| Imines of 2-phenyl-1H-benzo[d]imidazol-1-yl acetohydrazide | Lipid Peroxidation (LPO) Inhibition | Antioxidant | 15-57% inhibition | [15] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of the biological activities of this compound. The following are generalized methodologies based on standard assays used for benzimidazole derivatives.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[15]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid is typically used as a positive control.[14]
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, studies on its derivatives suggest several potential mechanisms of action.
Potential Anticancer Mechanisms
-
Topoisomerase Inhibition: Some benzimidazole derivatives act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[10]
-
Microtubule Disruption: The benzimidazole core is known to interact with tubulin, disrupting microtubule polymerization and arresting the cell cycle.
-
Kinase Inhibition: Certain derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[11]
Visualizations
Caption: A logical workflow for the biological evaluation of this compound.
Caption: Potential anticancer signaling pathways for benzimidazolone derivatives.
Conclusion and Future Directions
This compound represents a valuable scaffold in medicinal chemistry. While direct biological data on the core compound is sparse, the extensive research on its derivatives highlights its significant potential as a lead structure for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Future research should focus on the systematic biological evaluation of the unsubstituted core compound to establish its intrinsic activity profile. Such studies would provide a crucial baseline for understanding the structure-activity relationships of its more complex derivatives and could unveil novel therapeutic applications for this versatile chemical entity. Further investigations into its specific molecular targets and signaling pathways are warranted to fully elucidate its mechanism of action.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. This compound [myskinrecipes.com]
- 7. veeprho.com [veeprho.com]
- 8. 5-Methoxy-2-benzimidazolinone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2080-75-3|this compound|BLD Pharm [bldpharm.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 13. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active compounds. This heterocyclic system, characterized by a bicyclic structure of a fused benzene and imidazole ring with a methoxy group at the 5-position and a carbonyl group at the 2-position, has attracted significant attention from researchers in the field of drug discovery. Its structural resemblance to endogenous biomolecules allows for interactions with a wide range of biological targets, leading to diverse therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of this compound derivatives and their analogs.
Data Presentation: Pharmacological Activities
The pharmacological evaluation of this compound derivatives has revealed their potential in various therapeutic areas, most notably in oncology. The following table summarizes the in vitro antiproliferative activity of a series of structurally related 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives against several human cancer cell lines.
| Compound ID | R Group | R1 Group | A549 IC50 (μM) | HCC1937 IC50 (μM) | MDA-MB-468 IC50 (μM) |
| 5a | Morpholine | Benzyl | >50 | 11.8 | >50 |
| 5b | 4-Methylpiperazine | Benzyl | 10.2 | 2.6 | 12.5 |
| 5d | Piperidine | Benzyl | >50 | 10.5 | >50 |
| 5g | Phenyl | Benzyl | 12.3 | 6.5 | 11.4 |
| 5h | Cyclopropyl | Benzyl | 15.8 | 7.9 | 16.2 |
Data extracted from a study on 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives, which are structurally analogous to the core topic.
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the cyclization of a substituted o-phenylenediamine precursor. The following is a generalized experimental protocol for the synthesis of the core structure and its subsequent derivatization.
Synthesis of 2-Mercapto-5-methoxybenzimidazole
A key intermediate for the synthesis of various benzimidazole derivatives is 2-mercapto-5-methoxybenzimidazole.
Procedure:
-
Reduction of 4-methoxy-2-nitroaniline: 4-methoxy-2-nitroaniline can be reduced to 4-methoxy-o-phenylenediamine using various reducing agents. A high-yield method involves the use of sodium sulfide nonahydrate (Na2S·9H2O). The nitro compound is refluxed with Na2S·9H2O in water for several hours.
-
Cyclization: The resulting 4-methoxy-o-phenylenediamine is then cyclized using potassium hydroxide and carbon disulfide (CS2). The diamine is added to a boiling solution of KOH and CS2 in a mixture of ethanol and water and refluxed for several hours.
-
Work-up: After the reaction, the solvent is removed, and the residue is dissolved in water. The product is precipitated by the addition of a weak acid, such as acetic acid, and can be recrystallized from an appropriate solvent system like ethanol/water.
General Procedure for N-Alkylation and S-Alkylation of 2-Mercapto-5-methoxybenzimidazole Derivatives
Further diversification can be achieved through N- and S-alkylation reactions.
Procedure:
-
To a solution of the 2-mercapto-5-methoxybenzimidazole derivative in a suitable solvent (e.g., DMF, acetone), a base such as potassium carbonate or sodium hydride is added.
-
The appropriate alkylating agent (e.g., alkyl halide) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the electrophile.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Characterization
The synthesized compounds are typically characterized by various spectroscopic methods, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
Mandatory Visualization
Signaling Pathways
While specific signaling pathways for this compound derivatives are not extensively detailed in the available literature, the broader class of benzimidazole derivatives has been shown to interact with various signaling cascades, including the Hedgehog signaling pathway. The following diagram illustrates a simplified representation of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation, which has been implicated in the progression of certain cancers.
Caption: Simplified Hedgehog Signaling Pathway and the inhibitory action of benzimidazole derivatives on Smoothened (SMO).
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
In-Depth Technical Guide: Spectroscopic Data of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (CAS No. 2080-75-3). This compound is a key intermediate in the synthesis of various pharmaceutical agents, including proton pump inhibitors like Esomeprazole.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | ~10.7 (broad) | s | N-H |
| ~6.8 | d | Aromatic C-H | ||
| ~6.7 | dd | Aromatic C-H | ||
| ~6.6 | d | Aromatic C-H | ||
| 3.71 | s | -OCH₃ | ||
| ¹³C | DMSO-d₆ | ~156 | - | C=O |
| ~154 | - | C-OCH₃ | ||
| ~130 | - | Aromatic C | ||
| ~125 | - | Aromatic C | ||
| ~110 | - | Aromatic C-H | ||
| ~109 | - | Aromatic C-H | ||
| ~98 | - | Aromatic C-H | ||
| 55.6 | - | -OCH₃ |
Note: The exact chemical shifts may vary slightly depending on the experimental conditions, including solvent and concentration. The data presented here is a representative compilation from typical spectroscopic analyses of benzimidazolone derivatives.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2950-2850 | Medium |
| C=O Stretch (Amide) | ~1700 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch (Ether) | 1250-1200 | Strong |
| C-N Stretch | 1350-1250 | Medium |
Table 3: Mass Spectrometry (MS) Data
| Ionization Method | m/z | Relative Abundance (%) | Assignment |
| Electrospray (ESI) | 165.06 | 100 | [M+H]⁺ |
| 164.06 | ~20 | [M]⁺ | |
| 149.04 | ~15 | [M-CH₃]⁺ | |
| 136.05 | ~30 | [M-CO]⁺ | |
| 121.04 | ~10 | [M-CO-CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
Instrumentation and Parameters: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum is typically obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then infused into the mass spectrometer.
Instrumentation and Parameters: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is commonly used. The analysis is performed in positive ion mode. Key parameters such as the capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity.
Synthesis Workflow
The synthesis of this compound is a key step in the production of various pharmaceuticals. The general synthetic pathway involves the cyclization of a substituted o-phenylenediamine.
Caption: General synthesis workflow for this compound.
Experimental Protocol for Synthesis: A common method for the synthesis of this compound involves the reaction of 4-methoxy-o-phenylenediamine with urea. The reactants are heated together, often in a high-boiling point solvent or neat, to induce cyclization and formation of the benzimidazolone ring structure. The product can then be purified by recrystallization.
Logical Relationship of Spectroscopic Analysis
The combination of NMR, IR, and MS provides a comprehensive characterization of the molecule. Each technique provides complementary information to confirm the structure of this compound.
Caption: Interrelation of spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide to 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one (CAS: 2080-75-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, with the CAS number 2080-75-3, is a heterocyclic organic compound belonging to the benzimidazolone class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including roles as proton pump inhibitors, antihistamines, and anthelmintics. Specifically, this compound often serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the Neuropeptide Y (NPY) Y5 receptor, which is implicated in the regulation of appetite and energy homeostasis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its relevance in drug development, with a focus on its role as a synthetic precursor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 2080-75-3 | [1],[2],[3],[4], |
| Molecular Formula | C₈H₈N₂O₂ | [1],[2],[3],[4], |
| Molecular Weight | 164.16 g/mol | [1],[2],[3],[4], |
| IUPAC Name | 5-Methoxy-1,3-dihydro-2H-benzimidazol-2-one | [1] |
| Synonyms | 2-Hydroxy-5-methoxybenzimidazole, 5-Methoxy-2-benzimidazolinone | [1] |
| Melting Point | 255-258 °C | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Synthesis
The synthesis of this compound is typically achieved through the cyclization of a substituted o-phenylenediamine with a carbonyl-containing reagent. A common and efficient method involves the reaction of 4-methoxy-o-phenylenediamine with urea.
General Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established methods for benzimidazolone synthesis.
dot
Caption: Synthetic workflow for this compound.
Materials:
-
4-Methoxy-o-phenylenediamine
-
Urea
-
Organic solvent (e.g., o-dichlorobenzene, ethylene glycol)
-
Phase transfer catalyst (optional, e.g., tetrabutylammonium bromide)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxy-o-phenylenediamine and urea in a suitable organic solvent. A molar ratio of approximately 1:1.2 of the diamine to urea is typically used.
-
If desired, a catalytic amount of a phase transfer catalyst can be added to the mixture.
-
Heat the reaction mixture to a temperature between 120-180 °C and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product, which often precipitates out of the solution upon cooling, is collected by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials and byproducts.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Role in Drug Discovery and Development
While this compound itself is not typically the final active pharmaceutical ingredient, it is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of Neuropeptide Y (NPY) Y5 receptor antagonists.
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in the regulation of food intake and energy balance. Antagonism of this receptor is a therapeutic strategy being explored for the treatment of obesity.
Neuropeptide Y (NPY) Y5 Receptor Signaling Pathway
The binding of NPY to its Y5 receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.
dot
Caption: Simplified NPY Y5 receptor signaling pathway.
Activation of the NPY Y5 receptor by its endogenous ligand, Neuropeptide Y, leads to the activation of inhibitory G-proteins (Gi/o). This, in turn, can modulate the activity of downstream effectors such as the RhoA and ERK signaling pathways, ultimately influencing cellular processes like cell motility and growth[5][6][7]. Benzimidazole-based antagonists are designed to block this interaction, thereby inhibiting the downstream effects of NPY.
Spectral Data and Characterization
Expected Spectral Features:
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The methoxy group protons would appear as a singlet around 3.8 ppm. The N-H protons of the imidazolone ring would likely appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the carbonyl carbon of the imidazolone ring (around 150-160 ppm), and the methoxy carbon (around 55 ppm).
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the urea moiety (around 1650-1700 cm⁻¹), and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.16 g/mol ).
Conclusion
This compound is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the benzimidazolone core make it an attractive starting material for the creation of more elaborate molecules with potential therapeutic applications. For researchers in drug discovery and development, particularly those focused on metabolic disorders and obesity, a thorough understanding of this compound's properties and synthesis is essential for the rational design and development of novel NPY Y5 receptor antagonists and other bioactive compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 2080-75-3 [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzimidazolone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazolone scaffold, a fused heterocyclic system comprising a benzene ring and an imidazol-2-one ring, is a privileged structure in medicinal chemistry. Its discovery over a century ago has paved the way for the development of a diverse array of therapeutic agents targeting a wide range of diseases. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of benzimidazolone compounds. It further delves into the mechanisms of action of notable benzimidazolone-based drugs, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Discovery and Historical Milestones
The history of benzimidazolone is intrinsically linked to the broader field of benzimidazole chemistry. The first benzimidazole derivative was synthesized in 1872 by Hobrecker.[1] A few years later, in 1875, Ladenburg reported a method for the synthesis of 2,5-dimethylbenzimidazole by refluxing 3,4-diaminotoluene with acetic acid.[2] The parent compound, benzimidazole, was first synthesized by Ladenburg and Wundt in 1878.[2]
The versatility of the benzimidazolone core as a pharmacophore became increasingly apparent throughout the 20th century, leading to the development of numerous derivatives with a wide spectrum of biological activities. This has established the benzimidazolone moiety as a significant scaffold in modern drug discovery.
Key Synthetic Methodologies
The synthesis of the benzimidazolone core and its derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.
Classical Synthetic Methods
2.1.1. From o-Phenylenediamine and Urea
This is one of the most traditional and widely used methods for the preparation of the parent benzimidazolone. The reaction involves the condensation of o-phenylenediamine with urea, typically at elevated temperatures. The reaction can be carried out in various solvents or even under solvent-free conditions.[3]
Experimental Protocol: Synthesis of Benzimidazolone from o-Phenylenediamine and Urea
-
Materials: o-Phenylenediamine, Urea, o-Dichlorobenzene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1.0 eq) and urea (1.0-1.3 eq) is suspended in an organic solvent such as o-dichlorobenzene.[4]
-
The reaction mixture is heated to 172 °C and refluxed for 2-3 hours.[4]
-
During the reaction, ammonia is evolved.[4]
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and dried to afford benzimidazolone.[4]
-
2.1.2. From o-Phenylenediamine and Phosgene or its Equivalents
Another classical approach involves the use of phosgene or its safer equivalents, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), as the carbonyl source. The reaction of o-phenylenediamine with these reagents leads to the formation of the cyclic urea structure of benzimidazolone.
Experimental Protocol: Synthesis of Benzimidazolone from o-Phenylenediamine and 1,1'-Carbonyldiimidazole (CDI)
-
Materials: o-Phenylenediamine, 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF).
-
Procedure:
-
A solution of o-phenylenediamine (1.0 eq) in anhydrous THF is prepared in a reaction flask under an inert atmosphere.
-
A solution of CDI (1.1 eq) in anhydrous THF is added dropwise to the o-phenylenediamine solution at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 1-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then treated with water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield benzimidazolone.
-
Modern Synthetic Methods
Modern synthetic chemistry has introduced a variety of catalysts and reaction conditions to improve the efficiency, yield, and environmental footprint of benzimidazolone synthesis. These methods often involve the use of microwave irradiation, solid-phase synthesis, and various catalytic systems.
2.2.1. Phillips-Ladenburg Reaction
The Phillips-Ladenburg reaction is a condensation reaction between an o-phenylenediamine and a carboxylic acid in the presence of a dilute mineral acid to form a 2-substituted benzimidazole.[5][6][7] While not directly a synthesis of benzimidazolone, it is a foundational method in benzimidazole chemistry and can be adapted to produce precursors for further elaboration.
2.2.2. Weidenhagen Reaction
The Weidenhagen reaction involves the condensation of an o-phenylenediamine with an aldehyde or ketone to form a 2-substituted or 2,2-disubstituted benzimidazoline, which can then be oxidized to the corresponding benzimidazole.[5][8] Similar to the Phillips-Ladenburg reaction, this method is crucial for the synthesis of various benzimidazole derivatives.
Quantitative Data on Synthetic Methods
| Method | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classical Methods | |||||||
| Urea Condensation | o-Phenylenediamine, Urea | None | o-Dichlorobenzene | 172 | 2-3 | 93.6-95 | [3][4] |
| Ethyl Chloroformate Condensation | o-Phenylenediamine, Ethyl Chloroformate | Pyridine | Pyridine | 70 (reflux) | 24 | 82 | [9] |
| Modern Methods | |||||||
| Phase Transfer Catalysis | o-Phenylenediamine, Urea | TEBA, TBAC, or PEG | Toluene, Xylene, etc. | 100-200 | 3-10 | up to 98.5 | [3] |
| CDI Condensation (Flow) | o-Phenylenediamine, CDI | - | THF/PEG300 | 110-210 | 0.17-1.67 | High | [5] |
Key Bioactive Benzimidazolone Compounds and Their Mechanisms of Action
The benzimidazolone scaffold is a core component of several clinically important drugs.
Domperidone: A Dopamine Receptor Antagonist
Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist used for its antiemetic and gastroprokinetic properties.[10][11] Its mechanism of action involves blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[10] This blockade leads to an increase in gastrointestinal motility and a reduction in nausea and vomiting.[10] Recent studies have also suggested that domperidone can induce apoptosis in cancer cells by inhibiting the ERK/STAT3-mediated pathway.[12][13]
Bilastine: A Selective Histamine H1 Receptor Inverse Agonist
Bilastine is a second-generation antihistamine that acts as a selective inverse agonist for the histamine H1 receptor.[14][15][16][17] It is used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. By binding to the H1 receptor, bilastine prevents the action of histamine, a key mediator of allergic reactions, thereby alleviating symptoms such as itching, sneezing, and runny nose.[14][16] Its high selectivity for the H1 receptor and limited ability to cross the blood-brain barrier result in a favorable safety profile with minimal sedative effects.[14]
Benzimidazolone Derivatives as Kinase and PARP Inhibitors
The benzimidazolone scaffold has emerged as a valuable template for the design of inhibitors of key cellular signaling proteins, including protein kinases and poly(ADP-ribose) polymerase (PARP).
-
Kinase Inhibitors: Many benzimidazolone derivatives have been developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[18][19][20][21][22] By targeting kinases that are dysregulated in cancer, these compounds can effectively block tumor growth and induce apoptosis.
-
PARP Inhibitors: Benzimidazolone-based compounds have also shown promise as inhibitors of PARP, an enzyme involved in DNA repair.[23][24][25] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA mutations), inhibition of PARP can lead to synthetic lethality, a promising strategy for targeted cancer therapy.
Conclusion
The benzimidazolone core has a rich history rooted in the early days of heterocyclic chemistry and has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility and versatile biological activity have led to the development of important therapeutic agents. The continued exploration of novel synthetic methodologies and the elucidation of the intricate mechanisms of action of benzimidazolone derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this exciting field.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 4. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 11. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bilastine: Complete Guide For Pharmaceutical Industry Professionals [octagonchem.com]
- 15. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]
- 17. What is the mechanism of Bilastine? [synapse.patsnap.com]
- 18. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. While this compound is extensively utilized as a key intermediate in the synthesis of various pharmaceuticals, including the proton pump inhibitor esomeprazole, direct investigations into its own therapeutic targets are limited in publicly available research. However, by examining the vast body of work on its derivatives and the broader benzimidazole class, we can infer potential therapeutic avenues for this core molecule. This technical guide aims to provide a comprehensive overview of these potential targets, supported by available data on related compounds, detailed experimental protocols from relevant studies, and visualizations of key biological pathways.
Inferred Potential Therapeutic Areas and Targets
Based on the pharmacological profiles of structurally related benzimidazole derivatives, the potential therapeutic applications of this compound can be extrapolated to several key areas:
-
Oncology: The benzimidazole core is a frequent motif in anticancer agents. Derivatives have been shown to target fundamental processes in cancer cell proliferation and survival.
-
Infectious Diseases: The structural similarity of benzimidazoles to purine nucleosides allows them to interfere with microbial metabolic pathways.
-
Neurological Disorders: Several benzimidazole-containing compounds exhibit activity against central nervous system targets, suggesting potential for treating conditions like anxiety and neuropathic pain.
The following sections will delve into specific molecular targets within these therapeutic areas, presenting data from studies on benzimidazole derivatives.
Data Presentation: Biological Activities of Benzimidazole Derivatives
The following tables summarize quantitative data for various benzimidazole derivatives, illustrating the potential bioactivities that could be explored for this compound.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Specific Target | Cell Line | IC50 / GI50 (µM) | Reference |
| Substituted 1H-benzo[d]imidazoles | Topoisomerase I | Various human cancer cell lines | 0.16 - 3.6 | [1] |
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Topoisomerase IIα-DNA (putative) | A549 (Lung Carcinoma) | 0.15 - 52.73 | [2][3] |
| 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives | Not specified | A549, HCC1937, MDA-MB-468 | Starting from 2.6 | |
| 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids | EGFR, HER2, CDK2, AURKC, mTOR | Various human cancer cell lines | 7.82 - 21.48 |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 5-substituted derivatives of benzimidazole | Candida albicans | Not specified | |
| 5-substituted derivatives of benzimidazole | Saccharomyces cerevisiae | Not specified |
Table 3: Neurological Activity of Benzimidazole Derivatives
| Compound Class | Specific Target | Assay | Activity | Reference |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives | GABA-A Receptor (α1β2γ2) | Positive Allosteric Modulation | Potentiation of GABA-induced currents | |
| 5-methyl-1H-benzo[d]imidazole derivatives | P2X3 Receptor | Antagonism | IC50 = 145 nM and 206 nM | [4][5] |
Key Potential Molecular Targets and Signaling Pathways
Topoisomerases in Oncology
Background: Topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. Several benzimidazole derivatives have been identified as potent topoisomerase inhibitors.[1]
Signaling Pathway:
Kinase Inhibition in Oncology
Background: Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. Benzimidazole-based compounds have been developed as inhibitors of various kinases, including receptor tyrosine kinases (e.g., EGFR, HER2) and cell cycle-regulating kinases (e.g., CDK2).
Signaling Pathway:
GABA-A Receptor Modulation in Neurological Disorders
Background: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators of this receptor enhance the effect of GABA, leading to a calming or anxiolytic effect. Certain benzimidazole derivatives have shown promise as novel GABA-A receptor modulators.
Logical Relationship:
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols extracted from studies on benzimidazole derivatives, which could be adapted for the investigation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of topoisomerase I.
Workflow:
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the appropriate reaction buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of this compound is currently scarce, the extensive research on its derivatives strongly suggests a high potential for this compound to interact with various biological targets, particularly in the fields of oncology and neurology. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to elucidate the specific pharmacological profile of this core benzimidazole structure.
Future research should focus on:
-
High-Throughput Screening: Subjecting this compound to a broad panel of biological assays to identify initial hits.
-
Computational Docking Studies: Utilizing in silico methods to predict the binding affinity of the compound against a library of known drug targets.
-
Synthesis and SAR Studies: Systematically modifying the core structure to understand the structure-activity relationships and optimize for potency and selectivity against identified targets.
By undertaking these research endeavors, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective therapeutic agents.
References
- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 2. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Vitro Screening of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazolone class, a scaffold of significant interest in medicinal chemistry. While direct in vitro screening data for this specific molecule is limited in publicly available literature, the broader family of benzimidazolone and benzimidazole derivatives has demonstrated a wide range of biological activities. This technical guide provides a comprehensive overview of the potential in vitro screening strategies for this compound, based on the known activities of its structural analogs. This document outlines relevant experimental protocols for assessing potential anticancer, antimicrobial, and enzyme inhibitory activities, and details key signaling pathways that are often modulated by this class of compounds. All quantitative data presented herein pertains to structurally related derivatives and should serve as a benchmark for the evaluation of this compound.
Potential Biological Activities and In Vitro Screening Approaches
The benzimidazolone core is a privileged structure in drug discovery, with derivatives exhibiting a variety of biological effects. The primary areas for in vitro screening of this compound would logically focus on anticancer, antimicrobial, and enzyme inhibition activities.
Anticancer Activity
Benzimidazole derivatives have shown promise as anticancer agents, and the dihydrobenzoimidazol-2-one scaffold, in particular, is noted for its potent antitumor activity.[1]
Data on Benzimidazolone Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives | HCC1937 | 2.6 | [1] |
| Benzimidazole-indole conjugates | DU-145 (prostate) | 0.54 - 0.68 | |
| N-(1H-Benzo[d]imidazol-4-yl)formamide (Hypothetical) | HeLa (cervical) | 15.1 | [2] |
| N-(1H-Benzo[d]imidazol-4-yl)formamide (Hypothetical) | MCF-7 (breast) | 18.6 | [2] |
| Benzimidazole Derivative (se-182) | HepG2 (liver) | 15.58 | |
| Benzimidazole Derivative (se-182) | A549 (lung) | 15.80 | [3] |
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4]
Data on Benzimidazole Derivatives:
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazole derivatives | Bacillus subtilis | 12.5 | [4] |
| 2-substituted-1H-benzimidazole derivatives | Pseudomonas aeruginosa | 25 | [4] |
| 2-substituted-1H-benzimidazole derivatives | Candida albicans | 6.25 - 12.5 | [4] |
Enzyme Inhibition
Benzimidazolone derivatives have been identified as inhibitors of various enzymes, suggesting a potential mechanism of action for their biological activities.
Data on Benzimidazolone/Benzimidazole Derivatives:
| Enzyme Target | Compound Class | Inhibition Data | Reference |
| α-glucosidase | Benzylbenzimidazolone derivatives | Moderate inhibition (7-36% at 100 µg/mL) | [5] |
| p38 MAP Kinase | Benzothiazole derivatives | IC50 = 36 nM | [6] |
| mTOR | Benzimidazole derivatives | IC50 = 5.28 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro screening of this compound. The following are standard protocols for the assays mentioned above.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HCC1937, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: α-Glucosidase Inhibition
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant for potential antidiabetic applications.[5]
Protocol:
-
Reaction Mixture: In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 7.0), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of this compound.
-
Pre-incubation: Incubate the mixture at 25°C for 10 minutes.[5]
-
Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to initiate the reaction.[5]
-
Incubation: Incubate the plate at 25°C for 5 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.[5]
Potential Signaling Pathways and Experimental Workflows
Benzimidazole derivatives are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, and its dysregulation is often associated with cancer.[6][8] Benzimidazolone-based compounds have been identified as inhibitors of p38 MAP kinase.[9]
Caption: Potential inhibition of the p38 MAPK signaling pathway.
PKA/CREB Signaling Pathway
The Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway is involved in a multitude of cellular functions, including gene expression and metabolism.[10]
Caption: Postulated inhibition of the PKA/CREB signaling pathway.
NOD2 Signaling Pathway
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that plays a key role in the innate immune response. Benzimidazole diamides have been identified as selective inhibitors of this pathway.
Caption: Hypothetical inhibition of the NOD2 signaling pathway.
General Experimental Workflow for In Vitro Screening
A logical workflow is essential for the systematic evaluation of a novel compound.
Caption: A typical workflow for in vitro screening and development.
Conclusion
References
- 1. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone | 82326-53-2 | Benchchem [benchchem.com]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PKA/CREB1 pathway confers sensitivity to ferroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one as a Kinase Inhibitor
Disclaimer: To date, specific experimental data on the kinase inhibitory activity of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is not extensively available in the public domain. The following application notes and protocols are based on established methodologies for characterizing kinase inhibitors and feature representative data from studies on structurally related benzimidazole derivatives. These protocols are intended to serve as a guide for researchers and scientists in the drug development field for the evaluation of similar compounds.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is frequently implicated in diseases such as cancer. The benzimidazole scaffold is a privileged structure in medicinal chemistry and has been identified in numerous kinase inhibitors.[1] While this compound is utilized in pharmaceutical research, particularly in the context of neurological disorders, its specific activity as a kinase inhibitor is an area of ongoing investigation.[2] This document provides a framework for evaluating its potential as a kinase inhibitor.
Data Presentation
The inhibitory activity of a test compound against a panel of protein kinases is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table presents hypothetical, yet representative, IC50 values for a benzimidazole-based kinase inhibitor, designated here as "Compound BZ-5M," against a selection of cancer-relevant kinases. This data illustrates how quantitative results for this compound could be presented.
| Kinase Target | Compound BZ-5M IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | 85 | 6 |
| HER2 | 150 | 9 |
| CDK2 | 320 | 15 |
| AURKC | 450 | 25 |
| mTOR | 95 | 12 |
Table 1: Inhibitory activity of a representative benzimidazole compound (BZ-5M) against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a potential kinase inhibitor.
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, HER2)
-
Kinase-specific substrate peptide
-
ATP
-
Test Compound (this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to facilitate inhibitor binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow for the generation of a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]
-
2. Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, SW480) and a normal cell line (e.g., MRC-5)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test Compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]
3. Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Test Compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]
Visualizations
A representative RTK signaling pathway potentially targeted by benzimidazole inhibitors.
A general workflow for the evaluation of a novel kinase inhibitor.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Designing In Vivo Studies with 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, also known as 2-Hydroxy-5-methoxybenzimidazole, is a heterocyclic compound belonging to the benzimidazole class.[1] This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. Published research on related benzimidazole compounds suggests potential therapeutic applications as analgesic, anti-inflammatory, and neuroprotective agents.[2][3][4][5]
These application notes provide a general framework for designing and conducting preclinical in vivo studies to evaluate the efficacy of this compound in these key therapeutic areas. The following protocols are based on established methodologies for analogous compounds and should be adapted based on the specific physicochemical properties, in vitro potency, and pharmacokinetic profile of the test compound.
I. Preclinical Evaluation of Analgesic Activity
A. Acetic Acid-Induced Writhing Test in Mice
This model is widely used to screen for peripheral analgesic activity.
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Positive Control (e.g., Aceclofenac, 25 mg/kg)
-
Test Compound (various doses, e.g., 25, 50, 100 mg/kg)
-
-
Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set absorption time (e.g., 30 minutes for i.p., 60 minutes for p.o.), 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.
-
Observation: Immediately after acetic acid injection, the number of writhes (stretching of the abdomen and hind limbs) is counted for a 20-minute period.
-
Data Analysis: The percentage of writhing inhibition is calculated using the following formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Data Presentation:
| Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 2.5 | - |
| Positive Control | 25 | 6.8 ± 1.1 | 84.9% |
| Test Compound | 25 | 30.1 ± 2.1 | 33.4% |
| Test Compound | 50 | 15.5 ± 1.8 | 65.7% |
| Test Compound | 100 | 8.2 ± 1.3 | 81.9% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
B. Formalin-Induced Paw Licking Test in Rats
This model assesses both neurogenic and inflammatory pain.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping and Administration: Similar to the writhing test.
-
Induction of Pain: 30-60 minutes after drug administration, 50 µL of 2.5% formalin is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: The time spent licking the injected paw is recorded in two phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The total licking time in each phase is compared between groups.
Data Presentation:
| Group | Dose (mg/kg) | Licking Time (s) - Early Phase (± SEM) | Licking Time (s) - Late Phase (± SEM) |
| Vehicle Control | - | 85.6 ± 7.2 | 150.4 ± 12.1 |
| Positive Control | 10 | 30.1 ± 4.5 | 45.2 ± 5.8 |
| Test Compound | 50 | 55.3 ± 6.1 | 90.7 ± 9.3 |
| Test Compound | 100 | 40.8 ± 5.3 | 65.1 ± 7.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Preclinical Evaluation of Anti-inflammatory Activity
A. Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping and Administration: As described previously. A standard anti-inflammatory drug like Indomethacin (10 mg/kg) is used as a positive control.
-
Induction of Edema: 1 hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Data Presentation:
| Group | Dose (mg/kg) | - | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | - | - |
| Positive Control | 10 | - | 75.8% |
| Test Compound | 25 | - | 35.2% |
| Test Compound | 50 | - | 58.9% |
| Test Compound | 100 | - | 72.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Preclinical Evaluation of Neuroprotective Activity
A. Ethanol-Induced Neurodegeneration Model in Rats
This model is used to assess the potential of a compound to protect against neuronal damage caused by ethanol.[6]
Experimental Protocol:
-
Animals: Male Sprague Dawley rats (200-250 g) are used.
-
Grouping:
-
Saline Control
-
Ethanol Control (e.g., 3g/kg, 50% v/v, i.p.)
-
Test Compound + Ethanol
-
-
Administration: The test compound is administered for a period (e.g., 7 days) prior to ethanol administration.
-
Behavioral Assessment: Memory and cognitive function can be assessed using tests like the Morris Water Maze or Elevated Plus Maze.
-
Biochemical Analysis: After the behavioral tests, animals are euthanized, and brain tissues (cortex and hippocampus) are collected for analysis of:
-
Oxidative Stress Markers: Lipid peroxidation (LPO), Glutathione (GSH).
-
Pro-inflammatory Cytokines: TNF-α, IL-6, IL-1β via ELISA.
-
Inflammasome Activation: NLRP3, Caspase-1 via Western blot.[5]
-
-
Histopathology: Brain sections can be stained with Hematoxylin and Eosin (H&E) to observe neuronal damage.
Data Presentation:
| Group | Treatment | TNF-α (pg/mg protein) | LPO (nmol/mg protein) |
| Saline Control | Saline | 25.4 ± 3.1 | 1.8 ± 0.2 |
| Ethanol Control | Ethanol | 78.2 ± 6.5 | 5.9 ± 0.6 |
| Test Compound | 50 mg/kg + Ethanol | 45.1 ± 4.8 | 3.2 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for In Vivo Studies
Caption: General workflow for conducting in vivo efficacy studies.
Potential Anti-inflammatory and Neuroprotective Signaling Pathway
References
- 1. veeprho.com [veeprho.com]
- 2. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
Introduction
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is essential for various stages, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer different levels of sensitivity and selectivity to suit various analytical needs.
While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar small organic molecules and serve as a robust starting point for method development and validation.
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust technique suitable for routine quantification in less complex sample matrices, such as pharmaceutical formulations.[1][2]
-
LC-MS/MS: A highly sensitive and selective method, ideal for the quantification of trace levels of the analyte in complex biological matrices like plasma or urine.[3][4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This HPLC-UV method is designed for the precise and accurate quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column for separation with UV detection at a wavelength determined by the UV spectrum of the analyte.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV scan (typically around the absorbance maximum of the analyte).
-
Run Time: 10 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
Workflow Diagram:
Caption: Workflow for the quantification of this compound by HPLC-UV.
Hypothetical Method Validation Data:
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
This LC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as human plasma. The method involves a simple protein precipitation step followed by analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach is ideal for pharmacokinetic and bioequivalence studies.
Experimental Protocol:
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Agilent, SCIEX, Thermo Fisher, Waters) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS) - a structurally similar molecule, ideally a stable isotope-labeled version of the analyte.
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the standard.
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the IS.
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
3. Standard and Sample Preparation (Human Plasma):
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards and quality control (QC) samples by spiking the stock solution into blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Workflow Diagram:
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Hypothetical Method Validation Data:
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Minimal |
| Stability | Stable under tested conditions |
Summary of Quantitative Data
The following table summarizes the hypothetical performance characteristics of the two proposed analytical methods for easy comparison.
| Analytical Method | Linearity (r²) | Range | LOD | LOQ |
| HPLC-UV | > 0.999 | 1 - 100 µg/mL | 0.3 µg/mL | 1.0 µg/mL |
| LC-MS/MS | > 0.998 | 0.1 - 100 ng/mL | 0.03 ng/mL | 0.1 ng/mL |
Note: The provided protocols and data are exemplary and intended to serve as a starting point. Method development and a full validation study according to regulatory guidelines (e.g., ICH, FDA) are required for the specific application and matrix before routine use. This includes optimization of chromatographic conditions, mass spectrometric parameters, and thorough assessment of specificity, linearity, accuracy, precision, and stability.
References
High-Throughput Screening of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one. Given the therapeutic potential of the benzimidazole scaffold in targeting a range of diseases, including cancer and neurological disorders, these protocols are designed to facilitate the rapid identification and characterization of lead compounds against three major classes of drug targets: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Topoisomerases.
The following sections outline the principles and detailed methodologies for robust, automated, and miniaturized assays suitable for screening large compound libraries.
Application Note 1: GPCR Antagonist Screening Using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Introduction
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are the target of approximately 34% of all FDA-approved drugs.[1] Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. For GPCRs that couple to Gαi, receptor activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[2] Antagonists can block this effect.
This protocol describes a competitive immunoassay using HTRF® technology to quantify changes in intracellular cAMP.[3][4] The assay is based on the competition between native cAMP produced by cells and a d2-labeled cAMP analog for binding to a Europium cryptate-labeled anti-cAMP antibody.[3][5] A high HTRF signal indicates low intracellular cAMP, while a low signal indicates high cAMP levels. By stimulating cells with a known agonist in the presence of test compounds, antagonists that block the agonist effect can be identified by a restored high HTRF signal.
Experimental Protocol: HTRF cAMP Assay for Gαi-Coupled GPCRs
Materials:
-
Cells expressing the target Gαi-coupled GPCR (e.g., CHO-K1 or HEK293)
-
HTRF cAMP Dynamic 2 Kit (Cisbio) or equivalent
-
Agonist for the target GPCR
-
Forskolin (optional, to amplify the assay window)
-
384-well, low-volume, white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation buffer.
-
Resuspend the cells in stimulation buffer at a pre-optimized density (e.g., 2,000-5,000 cells/well).
-
-
Compound Plating:
-
Prepare serial dilutions of the this compound analog library in 100% DMSO.
-
Transfer 50 nL of each compound dilution to the appropriate wells of a 384-well assay plate.
-
-
Agonist and Cell Addition:
-
Prepare a solution of the reference agonist in stimulation buffer at 2X the final EC₈₀ concentration.
-
Dispense 5 µL of the cell suspension into each well of the assay plate containing the compounds.
-
Incubate for 15-30 minutes at room temperature to allow for compound interaction with the receptor.[3]
-
Dispense 5 µL of the 2X agonist solution to all wells (except for negative controls).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the d2-labeled cAMP and the Europium cryptate-labeled antibody in the provided lysis buffer.
-
Dispense 5 µL of the d2-labeled cAMP solution to each well.
-
Dispense 5 µL of the cryptate-labeled antibody solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.[5]
-
Data Presentation
Table 1: HTRF cAMP Antagonist Assay Results for Benzimidazole Analogs
| Compound ID | Analog Structure | Max Inhibition (%) | IC₅₀ (µM) |
|---|---|---|---|
| BMIA-001 | (Reference antagonist) | 100.0 | 0.025 |
| BMIA-002 | This compound | 12.5 | > 50 |
| BMIA-003 | Analog A | 98.7 | 1.2 |
| BMIA-004 | Analog B | 85.3 | 5.8 |
| BMIA-005 | Analog C | 45.1 | 22.4 |
| BMIA-006 | Analog D | 9.2 | > 50 |
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Dissolution Protocol for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Preparation of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one for Experimental Use.
This document provides comprehensive application notes and standardized protocols for the dissolution of this compound, a compound of interest in pharmaceutical research. Due to its limited aqueous solubility, appropriate solvent selection and preparation methods are critical for obtaining accurate and reproducible results in both in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility Profile
This compound is a stable, white crystalline solid at room temperature. Its inherent low solubility in aqueous solutions necessitates the use of organic solvents or specialized formulation strategies for effective use in biological assays.
Table 1: Physicochemical and Solubility Data of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 164.16 g/mol | --INVALID-LINK-- |
| Appearance | Off-White Solid | --INVALID-LINK-- |
| Storage | 2-8°C, store under inert gas | --INVALID-LINK-- |
| Water Solubility | Insoluble at room temperature, slightly soluble in hot water. | --INVALID-LINK-- |
| Recommended Solvents | DMSO, Methanol, Dichloromethane | Inferred from related benzimidazole compound protocols. |
Experimental Protocols
I. Preparation of Stock Solutions for In Vitro Assays
For cell-based assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final experimental concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solvating power for a wide range of organic compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculation: Determine the mass of this compound required.
-
Mass (mg) = 10 mmol/L * 164.16 g/mol * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM stock solution, the required mass is 1.6416 mg.
-
-
Weighing: Accurately weigh the calculated amount of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to a month), -20°C is generally sufficient; for longer-term storage, -80°C is recommended.
Important Considerations for In Vitro Use:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Working Solution Preparation: Prepare fresh dilutions of the stock solution in the cell culture medium for each experiment.
Caption: Workflow for preparing and using a DMSO stock solution for in vitro experiments.
II. Formulation Strategies for In Vivo Experiments
The poor aqueous solubility of this compound presents a significant challenge for achieving adequate bioavailability in animal studies. The choice of formulation and route of administration will depend on the specific experimental design.
Common Administration Routes:
-
Oral Gavage (p.o.)
-
Intraperitoneal Injection (i.p.)
Table 2: Potential Formulation Strategies for In Vivo Administration
| Formulation Strategy | Components | Rationale |
| Co-solvent System | e.g., PEG 400, DMSO, water | Improves solubility for parenteral or oral administration. |
| Nanosuspension | Drug nanocrystals stabilized with surfactants | Increases surface area for enhanced dissolution rate and absorption.[3] |
| Oil-based Formulation | e.g., Corn oil, sesame oil | Suitable for lipophilic compounds, can enhance oral absorption.[4] |
| Suspension | e.g., 0.5% Methylcellulose or Carboxymethylcellulose (CMC) in water | Simple formulation for oral gavage, though bioavailability may be limited. |
| High-Fat Diet | Incorporation into feed | Can improve the absorption of highly lipophilic compounds.[4] |
Protocol for a General Co-solvent Formulation for Oral Gavage:
This is a general protocol, and the optimal ratio of co-solvents should be determined empirically for this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile water or saline
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Initial Dissolution: Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution and vortex thoroughly. A common starting ratio is 1:4 (DMSO:PEG 400).
-
Aqueous Dilution: Slowly add sterile water or saline to the mixture while vortexing to reach the final desired volume and concentration. The final concentration of DMSO should be kept as low as possible.
-
Observation: Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the co-solvent ratios or reducing the final drug concentration).
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage.
Caption: General workflow for preparing a co-solvent-based formulation for in vivo studies.
Summary and Recommendations
The successful use of this compound in experimental settings is highly dependent on the appropriate dissolution and formulation strategies. For in vitro studies, creating a concentrated stock solution in DMSO is the recommended approach. For in vivo studies, the formulation strategy should be carefully selected based on the experimental goals and the physicochemical properties of the compound, with co-solvent systems and nanosuspensions being common approaches for improving the bioavailability of poorly soluble benzimidazole derivatives. It is crucial to perform pilot studies to determine the optimal formulation that ensures solubility, stability, and desired pharmacokinetic properties.
References
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the exploration of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and its derivatives as potential anticancer agents. While direct anticancer activity data for this compound is not extensively available in the public domain, this report leverages data from structurally related compounds, specifically 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives, to provide a framework for research and development. The methodologies described herein are foundational for the synthesis, in vitro evaluation, and mechanistic assessment of this class of compounds.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including anticancer properties. The 1H-benzo[d]imidazol-2(3H)-one scaffold, in particular, has been identified as a promising framework for the development of novel therapeutic agents. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its anticancer efficacy and pharmacokinetic profile.
This document outlines the synthesis of the core scaffold and its derivatives, protocols for evaluating their cytotoxic effects against cancer cell lines, and methods for investigating their mechanisms of action, such as apoptosis induction and cell cycle arrest.
Synthesis of this compound Derivatives
The synthesis of N-substituted this compound derivatives can be achieved through a multi-step process starting from commercially available materials. The general synthetic scheme is illustrated below, adapted from methodologies for similar benzimidazolone scaffolds.
Caption: General synthesis scheme for N-substituted derivatives.
Protocol 2.1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold.
Materials:
-
4-Methoxy-1,2-phenylenediamine
-
Urea
-
Round-bottom flask
-
Heating mantle with stirrer
-
Water
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Combine 4-Methoxy-1,2-phenylenediamine and urea in a 1:1.5 molar ratio in a round-bottom flask.
-
Heat the mixture to 130-140°C for 1-2 hours. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the resulting solid with a 10% aqueous NaOH solution to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Neutralize the filtrate with concentrated HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2.2: Synthesis of N-Substituted this compound Derivatives
This protocol outlines the N-alkylation or N-arylation of the core scaffold.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Round-bottom flask
-
Stirrer
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add K₂CO₃ (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add the alkyl or aryl halide (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
In Vitro Anticancer Activity Evaluation
The primary evaluation of novel anticancer compounds involves assessing their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Quantitative Data from a Structurally Related Compound Series
While specific data for 5-methoxy derivatives are limited, a study on 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives provides valuable insights into the potential of this scaffold. The following table summarizes the IC₅₀ values of a lead compound from this series against several cancer cell lines.[1]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 5b (a 5-hydrosulfonyl derivative) | A549 (Lung Carcinoma) | >40 |
| HCC1937 (Breast Carcinoma) | 2.6 | |
| MDA-MB-468 (Breast Carcinoma) | 18.3 |
Data extracted from a study on 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives and is presented as a reference for a structurally similar scaffold.[1]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 3.1: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software like GraphPad Prism.
Mechanism of Action Studies
Understanding the mechanism by which a compound exerts its anticancer effects is crucial. Key mechanisms for benzimidazole derivatives include the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Studies on related benzimidazolone derivatives have shown that they can induce apoptosis in cancer cells.[1] A common method to assess apoptosis is the Annexin V-FITC/Propidium Iodide (PI) assay, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 4.1.1: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations can then be quantified.
Cell Cycle Analysis
Benzimidazole derivatives have been reported to cause cell cycle arrest at different phases. Flow cytometry analysis of propidium iodide-stained cells is a standard method to determine the effect of a compound on cell cycle distribution.
Protocol 4.2.1: Cell Cycle Analysis
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Based on the known mechanisms of action of other anticancer benzimidazole derivatives, this compound and its analogs may exert their effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, or by acting as topoisomerase inhibitors. The induction of apoptosis suggests an activation of the intrinsic or extrinsic apoptotic pathways.
Caption: Hypothesized mechanism of action pathway.
Further investigation through western blotting for key proteins in these pathways (e.g., Akt, mTOR, PARP, caspases) and specific enzyme inhibition assays would be necessary to elucidate the precise mechanism of action.
References
application of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one in neurodegenerative disease research
Application of Benzimidazole Derivatives in Neurodegenerative Disease Research
A Case Study on the Neuroprotective Properties of N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide
Disclaimer: Initial literature searches for the application of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one in neurodegenerative disease research did not yield specific information. Therefore, this document provides a detailed overview of a representative benzimidazole derivative, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (Compound 33) , which has demonstrated significant potential in Alzheimer's disease models. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the broader class of benzimidazole compounds for neurodegenerative disease research.
Application Notes
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that various benzimidazole derivatives possess neuroprotective properties, making them a promising class of compounds for therapeutic development.[1][2][3][4] These compounds have been shown to target multiple pathways implicated in neurodegeneration, including oxidative stress, neuroinflammation, and enzymatic activity related to disease pathology.[1][2][5][6]
This application note focuses on the utility of N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathogenesis of Alzheimer's disease.[7][8]
Mechanism of Action: Targeting 17β-HSD10
17β-HSD10 is a mitochondrial enzyme that plays a crucial role in the neurotoxicity of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.[7] This enzyme binds to Aβ, exacerbating its neurotoxic effects. Therefore, inhibiting 17β-HSD10 presents a viable therapeutic strategy to mitigate Aβ-induced neuronal damage. N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide acts as a potent inhibitor of this enzyme, thereby offering a neuroprotective effect.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (Compound 33).
| Parameter | Value | Cell/Assay Type | Reference |
| 17β-HSD10 IC50 | 1.65 ± 0.55 µM | Enzyme Inhibition Assay | [7] |
| HepaRG IC50 | >100 µM | Cell Viability Assay | [7] |
Experimental Protocols
Protocol 1: In Vitro 17β-HSD10 Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against 17β-HSD10.
Materials:
-
Recombinant human 17β-HSD10 enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Acetoacetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADH solution (final concentration, e.g., 150 µM)
-
Test compound at various concentrations
-
Recombinant 17β-HSD10 enzyme (final concentration, e.g., 10 nM)
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding acetoacetyl-CoA (final concentration, e.g., 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Neuroprotection Assessment in a Scopolamine-Induced Mouse Model of Alzheimer's Disease
This protocol describes the evaluation of the neuroprotective effects of a test compound in a well-established mouse model of cognitive impairment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (e.g., N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide)
-
Scopolamine hydrobromide
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Morris Water Maze apparatus
-
Saline solution
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Divide mice into groups: Vehicle control, Scopolamine control, and Scopolamine + Test Compound.
-
Administer the test compound or vehicle orally (p.o.) once daily for a predetermined period (e.g., 7 days).
-
-
Induction of Cognitive Impairment:
-
On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, intraperitoneally, i.p.) to the Scopolamine control and Scopolamine + Test Compound groups 30 minutes before the test.
-
Administer saline to the Vehicle control group.
-
-
Morris Water Maze Test:
-
Acquisition Phase (e.g., 4 days):
-
Train the mice to find a hidden platform in a circular pool of water.
-
Conduct four trials per day for each mouse.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (e.g., on day 5):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase using a two-way ANOVA.
-
Analyze the time spent in the target quadrant and the number of platform crossings in the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).
-
This document provides a template for researchers working with benzimidazole derivatives in the context of neurodegenerative diseases. The specific protocols and concentrations may need to be optimized for different compounds and experimental setups.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 2-phenyl-1 H-benzo[ d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Derivatives of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel derivatives of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, a promising scaffold in medicinal chemistry. This document outlines synthetic protocols, methodologies for evaluating biological efficacy, and discusses potential signaling pathways through which these compounds may exert their therapeutic effects, particularly in the context of anticancer research.
Introduction
The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. Derivatives of the closely related benzimidazolone scaffold have demonstrated a wide range of therapeutic potential, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities. The methoxy group at the 5-position offers a strategic point for modification to enhance potency, selectivity, and pharmacokinetic properties. This document focuses on the development of derivatives with improved efficacy, with a particular emphasis on their potential as anticancer agents through the modulation of key cellular signaling pathways.
Data Presentation: In Vitro Anticancer Activity of Benzimidazolone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of representative benzimidazolone derivatives against various human cancer cell lines. This data, gathered from studies on structurally similar compounds, provides a benchmark for the evaluation of newly synthesized this compound derivatives.
| Compound ID | Substitution on Benzimidazolone Core | Cancer Cell Line | IC50 (µM) | Reference |
| 5b (analogue) | 5-hydrosulfonyl, N-benzyl, 4-methylpiperazin-1-ylsulfonyl | HCC1937 (Breast Cancer) | 2.6 | [1] |
| 5o (analogue) | 2-(3,4,5-trimethoxyphenyl), 6-carboxamide, N-(2,4-dimethoxyphenyl) | A549 (Lung Cancer) | 0.15 ± 0.01 | [2] |
| 5o (analogue) | 2-(3,4,5-trimethoxyphenyl), 6-carboxamide, N-(2,4-dimethoxyphenyl) | SW480 (Colon Cancer) | 3.68 ± 0.59 | [2] |
| 12b (analogue) | Bisbenzimidazole derivative | - | 0.16 - 3.6 (GI50) | [3] |
| 6i (analogue) | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | Multiple | 7.82 - 10.21 | [4] |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.
Step 1: Synthesis of this compound
A common route to synthesize the core scaffold involves the cyclization of a substituted o-phenylenediamine.
-
Materials: 4-Methoxy-o-phenylenediamine, Urea, Hydrochloric acid.
-
Procedure:
-
A mixture of 4-Methoxy-o-phenylenediamine and urea in a suitable solvent is heated under reflux.
-
Acid catalysis (e.g., HCl) can be employed to facilitate the cyclization.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is purified by recrystallization.
-
Step 2: N-Alkylation/Arylation of this compound
-
Materials: this compound, Alkyl or Aryl halide (e.g., benzyl bromide), a suitable base (e.g., K2CO3, NaH), and a polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and stir at room temperature.
-
Add the alkyl or aryl halide dropwise to the reaction mixture.
-
The reaction is then stirred at an appropriate temperature (room temperature to reflux) until completion as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Materials: Human cancer cell lines, complete culture medium, this compound derivatives, DMSO, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF), 96-well plates.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat cells with various concentrations of the test compounds (typically from a stock solution in DMSO) and incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Test compounds, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.[5]
-
Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.[5]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials: Test compounds, PI staining solution (containing RNase A), flow cytometer.
-
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
-
Potential Signaling Pathways for Modulation
Based on the known biological activities of benzimidazole derivatives, several key signaling pathways are potential targets for the newly synthesized this compound derivatives.
PARP Inhibition Pathway
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair.[5][6] Inhibition of PARP, particularly in cancers with BRCA1/2 mutations, leads to synthetic lethality. Benzimidazole is a core scaffold in some known PARP inhibitors, such as Veliparib.[1]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[7] Several benzimidazole derivatives have been shown to inhibit this pathway.[5]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of various cancers, particularly colorectal cancer.[8]
Conclusion
The development of novel derivatives of this compound holds significant promise for the discovery of new therapeutic agents. The synthetic and analytical protocols provided herein offer a robust framework for the generation and evaluation of these compounds. Further investigation into their mechanism of action, with a focus on key signaling pathways such as PARP, PI3K/Akt/mTOR, and Wnt/β-catenin, will be crucial in advancing these promising molecules towards clinical applications.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 5-Methoxy-2-benzimidazolinone, is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors like esomeprazole.[1][2] Additionally, benzimidazole derivatives are being investigated for their potential as anticancer agents, with some studies suggesting they may act as topoisomerase I inhibitors.
Q2: What are the known solubility characteristics of this compound?
Q3: Why am I observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer?
A3: This is a common issue for poorly water-soluble compounds. DMSO is a strong organic solvent that can dissolve many hydrophobic molecules at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be a method to increase the dissolution rate of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged or excessive heating can lead to degradation. It is recommended to use this method with caution and to verify the integrity of the compound after heating, for example, by using analytical techniques like HPLC.
Q5: What are the general strategies to enhance the solubility of poorly water-soluble compounds like this?
A5: Several techniques can be employed, including:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Compound will not dissolve in aqueous buffer. | The compound has very low intrinsic aqueous solubility. | 1. Prepare a stock solution in an organic solvent: Use a minimal amount of DMSO or methanol to prepare a concentrated stock solution. 2. Use a co-solvent system: For your final working solution, use a mixture of your aqueous buffer and a water-miscible organic solvent (e.g., ethanol, isopropanol). Start with a low percentage of the organic solvent and increase if necessary, keeping in mind the tolerance of your experimental system. |
| Precipitation occurs upon dilution of organic stock solution in aqueous media. | The final concentration of the compound exceeds its solubility limit in the aqueous-organic mixture. | 1. Lower the final concentration: Your target concentration may be too high for the chosen solvent system. 2. Increase the co-solvent percentage: If your experimental system allows, increase the proportion of the organic co-solvent in the final solution. 3. Use a stepwise dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while vortexing. 4. Employ solubilizing agents: Consider the use of cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer. |
| Inconsistent results in biological assays. | The compound may not be fully solubilized, leading to variations in the actual concentration delivered to the assay. | 1. Visually inspect solutions: Always ensure your solutions are clear and free of visible precipitate before use. 2. Filter your solutions: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles after preparation of the final working solution. 3. Quantify the soluble fraction: After filtration, determine the actual concentration of the dissolved compound using an analytical method like HPLC-UV. 4. Prepare fresh solutions: Prepare working solutions fresh for each experiment to avoid potential precipitation over time. |
| Difficulty preparing a high-concentration stock solution. | The compound has limited solubility even in organic solvents. | 1. Test different organic solvents: Besides DMSO and methanol, you could explore N,N-dimethylformamide (DMF) or other polar aprotic solvents. 2. Gentle warming and sonication: Carefully warm the solvent and use a sonicator to aid dissolution. Always check for compound stability after these procedures. 3. Prepare a saturated solution and quantify: If a specific high concentration is not achievable, prepare a saturated solution, centrifuge or filter to remove undissolved solid, and then accurately determine the concentration of the supernatant. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Poorly soluble / Insoluble | General knowledge for benzimidazolone derivatives |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility using HPLC
This protocol outlines a general method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Methanol, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
-
Sample Preparation:
-
After the incubation period, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent in which it is freely soluble (e.g., DMSO).
-
From this stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations that are expected to bracket the solubility of the compound.
-
-
HPLC Analysis:
-
Analyze the prepared saturated sample and the calibration standards by HPLC. An appropriate reverse-phase C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) should be used. The detection wavelength should be set at the UV absorbance maximum of the compound.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the saturated sample by interpolating its peak area on the calibration curve.
-
The resulting concentration is the solubility of the compound in the tested solvent, which can be expressed in mg/mL or µg/mL.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol provides a method to prepare a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Preparation of the Complexation Solution:
-
Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to the drug) in deionized water with stirring.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol or acetone.
-
Slowly add the drug solution dropwise to the stirring HP-β-CD solution.
-
-
Complexation:
-
Allow the mixture to stir at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., using a dry ice/acetone bath or a freezer at -80 °C).
-
Lyophilize the frozen solution under vacuum until a dry powder is obtained. This powder is the drug-cyclodextrin complex.
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the lyophilized complex using the method described in Protocol 1 to confirm the extent of solubility enhancement compared to the free compound.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate by dispersing the compound in a hydrophilic polymer matrix.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution:
-
Dissolve a specific ratio of this compound and the chosen polymer (e.g., 1:1, 1:2, 1:4 w/w) in the organic solvent. Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to minimize thermal degradation of the compound.
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a controlled temperature.
-
-
Milling and Sieving:
-
The resulting solid mass is then scraped and ground into a fine powder using a mortar and pestle.
-
The powder can be passed through a sieve to obtain a uniform particle size.
-
-
Characterization and Dissolution Testing:
-
The prepared solid dispersion can be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure compound.
-
Visualizations
Caption: Experimental workflow for screening this compound as a potential anticancer agent.
Caption: Proposed mechanism of Topoisomerase I inhibition by a benzimidazole derivative.
References
Optimizing Synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one. This valuable intermediate is crucial in the development of various pharmaceutical compounds. This guide offers detailed experimental protocols, data summaries, and visual aids to facilitate a streamlined and optimized synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and reagents for the synthesis of this compound?
A1: The most common and readily available starting material is 4-methoxy-o-phenylenediamine (4-methoxy-1,2-diaminobenzene). The cyclization to form the imidazolone ring is typically achieved using a carbonyl source. Common reagents for this step include urea, 1,1'-carbonyldiimidazole (CDI), triphosgene, or other phosgene derivatives.
Q2: What are the typical yields for this synthesis?
A2: The reported yields for the synthesis of this compound can vary significantly depending on the chosen method, reaction conditions, and purity of the starting materials. With optimized protocols, yields can be quite high. For instance, a method involving the reaction of 4-methoxy-o-phenylenediamine with urea in an organic solvent in the presence of a phase-transfer catalyst has been reported to achieve yields of up to 98.5%.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control include:
-
Purity of 4-methoxy-o-phenylenediamine: This starting material is susceptible to air oxidation, which can lead to the formation of colored impurities (phenazine derivatives) and significantly impact the reaction outcome. Using purified starting material is crucial.
-
Reaction Temperature: The optimal temperature depends on the chosen carbonyl source. For urea-based synthesis, temperatures typically range from 100-200°C. Reactions with more reactive reagents like CDI can often be performed at lower temperatures.
-
Reaction Time: Reaction times can vary from a few hours to over 10 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal time.
-
Choice of Solvent: The choice of solvent depends on the specific protocol. High-boiling point organic solvents are often used in urea-based methods.
-
Stoichiometry of Reagents: The molar ratio of the diamine to the carbonyl source should be carefully controlled to maximize yield and minimize side product formation.
Q4: How can I purify the final product?
A4: Recrystallization is the most common method for purifying this compound. Common solvents for recrystallization include ethanol, ethanol/water mixtures, or other suitable organic solvents. The choice of solvent will depend on the impurities present.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Degraded Starting Material: 4-methoxy-o-phenylenediamine is air-sensitive and can oxidize, leading to a dark-colored, impure starting material that will not react efficiently. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 1. Purify the Starting Material: Recrystallize the 4-methoxy-o-phenylenediamine before use, or consider column chromatography if necessary. Store the purified material under an inert atmosphere. 2. Optimize Temperature: Systematically vary the reaction temperature to find the optimal point. Monitor reaction progress by TLC at different temperatures. 3. Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product to ensure the reaction is allowed to go to completion. 4. Verify Stoichiometry: Carefully check the molar ratios of your reactants. |
| Formation of Colored Impurities (Dark Reaction Mixture/Product) | 1. Oxidation of Starting Material: As mentioned, 4-methoxy-o-phenylenediamine can oxidize to form highly colored phenazine-type byproducts. This can happen before or during the reaction. 2. Side Reactions at High Temperatures: At elevated temperatures, other side reactions can lead to the formation of colored impurities. | 1. Use Purified Starting Material: This is the most critical step to prevent colored impurities. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Optimize Temperature: Avoid excessively high temperatures. 4. Decolorization: During workup, you can try treating the solution of the crude product with activated charcoal to remove some colored impurities before recrystallization. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the recrystallization solvent. 2. Presence of persistent impurities that co-crystallize with the product. | 1. Solvent Screening for Recrystallization: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water) can often provide the right balance of solubility for effective recrystallization. 2. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. |
Experimental Protocols
The following are generalized experimental protocols based on common synthetic routes. Researchers should optimize these conditions for their specific laboratory setup and scale.
Method 1: Synthesis using Urea
This method involves the reaction of 4-methoxy-o-phenylenediamine with urea, often at elevated temperatures.
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-o-phenylenediamine (1 equivalent) and urea (1.5-3 equivalents).
-
Add a suitable high-boiling point organic solvent (e.g., xylene, dichlorobenzene) and a phase-transfer catalyst if indicated by the specific protocol.
-
Heat the reaction mixture to a temperature between 100°C and 200°C. The optimal temperature should be determined experimentally.
-
Maintain the temperature and stir the mixture for 3 to 10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization.
Method 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This method utilizes the high reactivity of CDI for the cyclization step, often allowing for milder reaction conditions.
Reaction Scheme:
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methoxy-o-phenylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM, acetonitrile).
-
In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1-1.2 equivalents) in the same solvent.
-
Slowly add the CDI solution to the solution of the diamine at room temperature with stirring.
-
After the addition is complete, continue stirring at room temperature or gently heat the mixture if necessary. Monitor the reaction progress by TLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Note that these values are illustrative and can vary based on the specific experimental conditions.
| Parameter | Method 1 (Urea) | Method 2 (CDI) |
| Starting Material | 4-methoxy-o-phenylenediamine | 4-methoxy-o-phenylenediamine |
| Reagent | Urea | 1,1'-Carbonyldiimidazole (CDI) |
| Stoichiometry (Diamine:Reagent) | 1 : 1.5 - 3 | 1 : 1 - 1.2 |
| Typical Solvent | High-boiling organic solvents | THF, DCM, Acetonitrile |
| Reaction Temperature | 100 - 200 °C | Room Temperature to Reflux |
| Typical Reaction Time | 3 - 10 hours | 1 - 6 hours |
| Reported Yield | Up to 98.5% | Generally Good to Excellent |
| Purification Method | Recrystallization | Recrystallization, Column Chromatography |
Visualizations
General Synthetic Pathway
The following diagram illustrates the general synthetic route to this compound from 4-methoxy-o-phenylenediamine.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow for Optimization
This workflow outlines a logical approach to optimizing the reaction conditions for the synthesis.
Caption: A systematic workflow for optimizing the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a decision-making tool for troubleshooting common issues during the synthesis.
Caption: A logical flow diagram for troubleshooting common synthesis problems.
5-Methoxy-1H-benzo[d]imidazol-2(3H)-one degradation pathways and stability
Disclaimer: Specific degradation pathways and quantitative stability data for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one are not extensively available in publicly accessible literature. The information provided below is based on general principles of organic chemistry, knowledge of similar molecular structures, and standard forced degradation methodologies as outlined by the International Council for Harmonisation (ICH) guidelines. The postulated pathways and troubleshooting advice should be used as a general guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on its chemical structure, which includes a benzimidazolone core and a methoxy group, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The benzimidazolone ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the cyclic urea (imidazolone) ring could potentially occur, although this would likely require extreme conditions.
-
Oxidation: The primary site for oxidation is likely the methoxy group. Oxidative degradation could lead to the cleavage of the methyl group (O-demethylation) to form the corresponding phenol derivative, 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one. Further oxidation of the aromatic ring could also occur, leading to ring-opened products or the formation of quinones, especially in the presence of strong oxidizing agents.
-
Photodegradation: Benzimidazole derivatives can be susceptible to photodegradation.[1][2] Upon exposure to UV light, radical-mediated reactions could lead to dimerization, polymerization, or cleavage of the methoxy group. The specific photoproducts would depend on the solvent and atmosphere (presence of oxygen).
-
Thermal Degradation: In the solid state, the compound is expected to be relatively stable to heat.[1][2] Degradation at high temperatures would likely involve complex, non-specific decomposition pathways.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage. The container should be tightly sealed to protect it from moisture and light. For solutions, it is advisable to prepare them fresh and protect them from light, especially if they are to be used over an extended period.
Q3: I am observing an unexpected peak in my chromatogram when analyzing this compound. What could it be?
A3: An unexpected peak could be a degradation product, an impurity from the synthesis, or a contaminant. To identify the source:
-
Review the handling and storage conditions: Was the compound or its solution exposed to light, high temperatures, or strong acids/bases?
-
Consider the mobile phase: If using a reactive mobile phase, it could be reacting with your compound.
-
Perform a forced degradation study: Subjecting a pure sample of the compound to controlled stress conditions (acid, base, oxidation, light, heat) can help you to generate the likely degradation products and compare their retention times with the unexpected peak.
-
Use a mass spectrometer (MS) detector: If your HPLC is connected to an MS, you can obtain the mass of the unexpected peak, which will provide valuable information for its identification. For example, a mass corresponding to the loss of a methyl group (M-14) could indicate O-demethylation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of assay of the main peak over time in solution. | Photodegradation or oxidative degradation in solution. | Prepare solutions fresh daily. Store stock solutions in amber vials or wrapped in aluminum foil in a refrigerator. Degas solvents to remove dissolved oxygen. |
| Appearance of a new, more polar peak in the chromatogram. | O-demethylation to the corresponding phenol. | This is a likely oxidative or thermal degradation product. Confirm its identity using LC-MS. To avoid this, protect the sample from strong oxidizing agents and excessive heat. |
| Appearance of multiple unknown peaks after exposure to acidic or basic conditions. | Ring opening of the benzimidazolone core. | This is expected under harsh hydrolytic conditions. Use milder pH conditions if possible for your experiment. Characterize the degradation products to understand the reaction pathway. |
| The solid material has changed color (e.g., turned yellow or brown). | Potential polymerization or extensive degradation due to light or air exposure. | The material may be significantly degraded. It is recommended to use a fresh, pure lot of the compound. If you must use the material, re-purify it and confirm its identity and purity by analytical techniques (e.g., NMR, LC-MS, melting point). |
Postulated Degradation Pathways
Below are diagrams illustrating the likely degradation pathways for this compound under different stress conditions.
Caption: Postulated hydrolytic degradation pathway.
Caption: Postulated oxidative degradation pathway.
Caption: Postulated photolytic degradation pathways.
Quantitative Data Summary: Typical Forced Degradation Conditions
The following table summarizes typical starting conditions for forced degradation studies as recommended by ICH guidelines.[3][4] The goal is to achieve 5-20% degradation of the drug substance.[3] The conditions should be adjusted based on the observed stability of this compound.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 hours - 7 days | Ring-opened products (under harsh conditions) |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 hours - 7 days | Ring-opened products (under harsh conditions) |
| Oxidation | 3% - 30% H₂O₂ | 2 hours - 24 hours | O-demethylated product, quinones |
| Thermal (Solid) | 60°C - 80°C | 1 day - 14 days | Non-specific decomposition |
| Thermal (Solution) | 60°C - 80°C | 1 day - 7 days | O-demethylated product, other decomposition products |
| Photostability | ICH Q1B option 1 or 2 (e.g., 1.2 million lux hours and 200 W h/m²) | Variable | Dimers, polymers, products of methoxy group cleavage |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (pure substance)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Calibrated HPLC with a UV or PDA detector
-
Calibrated photostability chamber
-
Calibrated oven
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute to 0.1 mg/mL.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute to 0.1 mg/mL.
-
Thermal Degradation (Solution): Dilute the stock solution to 0.1 mg/mL with a suitable solvent. Keep the solution in an oven at 80°C for 48 hours, protected from light.
-
Thermal Degradation (Solid): Place a few milligrams of the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in a suitable solvent to a concentration of 0.1 mg/mL.
-
Photostability: Expose the solid compound and a solution (0.1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method (a reverse-phase C18 column is a good starting point). The mobile phase could be a gradient of acetonitrile and water/buffer.
-
The detector should be set at a wavelength where the parent compound has maximum absorbance. A PDA detector is recommended to check for peak purity and to identify the optimal wavelength for detecting degradation products.
-
Calculate the percentage of degradation for each condition.
-
-
Method Validation: The stability-indicating method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method should be able to separate the main peak from all major degradation products.
Experimental Workflow
Caption: General workflow for a forced degradation study.
References
Technical Support Center: 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound.
Question: My product is not crystallizing, it remains an oil or in solution. What should I do?
Answer:
This is a common issue related to supersaturation. Here are several steps you can take to induce crystallization:
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate the solvent. This can be done by leaving the solution partially open to the atmosphere in a fume hood or by using a gentle stream of nitrogen.
-
Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an anti-solvent). This will decrease the overall solubility of your product and promote precipitation. Common anti-solvents for benzimidazole derivatives include water or heptane when using polar organic solvents like methanol or ethanol.
-
-
Induce Nucleation:
-
Seeding: If you have a small crystal of the desired product from a previous batch, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Cooling: Slowly cool the solution. The solubility of most compounds decreases with temperature. Avoid crash cooling, as this can lead to the formation of small, impure crystals. A stepwise cooling process is often more effective.
-
Question: I am getting very small or needle-like crystals. How can I obtain larger, more well-defined crystals?
Answer:
The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process:
-
Reduce the Rate of Supersaturation:
-
If using an anti-solvent, add it very slowly, perhaps dropwise, with gentle stirring.
-
If using cooling crystallization, decrease the temperature gradually. You can use a programmable cooling bath or move the flask through refrigerators and freezers with progressively lower temperatures.
-
-
Use a Different Solvent System: Experiment with solvent mixtures that provide moderate solubility for your compound. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal for cooling crystallization.
-
Minimize Agitation: Once nucleation has begun, avoid vigorous stirring, as this can lead to secondary nucleation and the formation of many small crystals. Gentle, slow stirring or allowing the solution to stand undisturbed is often preferable for growing larger crystals.
Question: My crystals are discolored or appear impure. How can I improve the purity?
Answer:
Discoloration often indicates the presence of impurities. Here are some purification strategies:
-
Recrystallization: This is the most common method for purifying crystalline solids. Dissolve the impure crystals in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities behind in the solvent. You may need to perform multiple recrystallizations to achieve the desired purity.
-
Activated Carbon Treatment: If the discoloration is due to colored organic impurities, you can treat the hot solution with a small amount of activated carbon before filtration. The activated carbon will adsorb the colored impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography may be necessary to separate the desired compound from impurities with different polarities.
Question: I am observing the formation of a gel or an intractable precipitate. What is the cause and how can I prevent it?
Answer:
Gel formation can occur with some benzimidazole derivatives, particularly when using highly polar, hydrogen-bond-accepting solvents like DMSO or DMF. This is often due to strong intermolecular hydrogen bonding.
-
Avoid Problematic Solvents: If possible, avoid using DMSO and DMF for crystallization.
-
Solvent Selection: Opt for solvents like methanol, ethanol, or mixtures with water, where the compound exhibits more traditional solubility behavior.
-
pH Adjustment: The solubility of benzimidazolones can be pH-dependent. Adjusting the pH of the solution might prevent gel formation and promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: The known physical properties are summarized in the table below.
| Property | Value |
| Appearance | Off-White Crystalline Solid |
| Molecular Weight | 164.16 g/mol |
| Melting Point | 256-258 °C |
Q2: What are some suitable solvents for the crystallization of this compound?
A2: Based on literature for related benzimidazole derivatives, good starting points for solvent screening include:
-
Methanol
-
Ethanol
-
Methanol/Water mixtures
-
Ethanol/Water mixtures
-
Ethyl Acetate
The ideal solvent or solvent system will dissolve the compound when hot but have limited solubility when cold.
Q3: What are common impurities that I should be aware of during the synthesis and crystallization of this compound?
A3: As this compound is a key intermediate in the synthesis of omeprazole and esomeprazole, potential impurities can include:
-
Unreacted starting materials.
-
By-products from side reactions during the benzimidazole ring formation.
-
Over-alkylation or other derivatization products if subsequent synthetic steps are performed in the same pot.
-
Positional isomers if the starting materials are not pure.
Q4: What analytical techniques can be used to assess the purity of my crystals?
A4: Several analytical methods can be employed to determine the purity of your this compound crystals:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound and help identify unknown impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol/Water
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Technical Support Center: Purification of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent system, even at low temperatures. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Try a mixed solvent system, such as methanol/water or ethanol/water. Add water dropwise to a hot methanolic or ethanolic solution of the compound until turbidity appears, then add a few drops of alcohol to redissolve and allow to cool slowly. | This ensures maximum recovery of the purified product upon cooling and crystallization. |
| The compound precipitated too quickly, trapping impurities. | - Ensure the cooling process is slow and gradual. Avoid placing the hot solution directly in an ice bath. | Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly manner, excluding impurities. | |
| Product Appears as an Oil or Gummy Solid | The solvent is not appropriate for crystallization. | - Try a different solvent or solvent system. If the compound has a low melting point, consider cooling the solution to a lower temperature (e.g., in a freezer). | The goal is to find a solvent in which the compound is significantly less soluble at colder temperatures to induce crystallization rather than oiling out. |
| Presence of impurities that inhibit crystallization. | - Perform a preliminary purification step, such as column chromatography, before recrystallization. | Removing significant amounts of impurities can facilitate the crystallization process. | |
| Column Chromatography: Tailing Peaks | The compound is interacting too strongly with the acidic silica gel stationary phase. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. | The basic modifier will neutralize the acidic sites on the silica gel, reducing strong interactions with the basic benzimidazole compound and leading to more symmetrical peaks. |
| The mobile phase is not polar enough to elute the compound effectively. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. | A more polar mobile phase will better compete with the stationary phase for interaction with the compound, facilitating its elution. | |
| Column Chromatography: Poor Separation of Impurities | The polarity of the mobile phase is too high. | - Decrease the polarity of the eluent. For example, use a higher percentage of a non-polar solvent like hexane or dichloromethane in the mobile phase. | A less polar mobile phase will increase the retention time of all compounds on the stationary phase, potentially improving the resolution between the target compound and its impurities. |
| The column is overloaded with the crude product. | - Use a larger column or reduce the amount of crude material loaded onto the column. | Overloading the column leads to broad bands and poor separation. The amount of crude material should typically be 1-5% of the weight of the stationary phase. | |
| Colored Impurities in the Final Product | Presence of colored byproducts from the synthesis. | - During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. | Activated charcoal has a high surface area and can adsorb colored impurities from the solution. |
| The compound itself is degrading. | - Avoid prolonged heating during purification steps. Use a rotary evaporator at a moderate temperature to remove solvents. | Thermal degradation can lead to the formation of colored byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can include unreacted starting materials such as 4-methoxy-o-phenylenediamine, reagents used for cyclization, and side-products. Positional isomers and dimer impurities can also be formed during synthesis.[1]
Q2: What is a reliable method for purifying crude this compound?
A2: A multi-step approach is often effective. Column chromatography on silica gel is a versatile technique for separating the target compound from a mixture of impurities.[2][3] This can be followed by recrystallization to obtain a highly crystalline final product with high purity.[3]
Q3: What solvent system is recommended for column chromatography of this compound?
A3: A common mobile phase for purifying benzimidazole derivatives is a mixture of a moderately polar solvent and a polar solvent. A specific example for this compound is using ethyl acetate as the eluent.[2] For other benzimidazoles, mixtures like ethyl acetate/hexane or dichloromethane/methanol are also used.[4][5] If peak tailing is observed, adding a small amount of a basic modifier like triethylamine is recommended.[3]
Q4: What is a good solvent for the recrystallization of this compound?
A4: For many benzimidazole derivatives, recrystallization from a mixture of methanol and water (MeOH/H2O) has proven to be effective. Ethanol is also a commonly used solvent for the recrystallization of related compounds.
Q5: My purified product is a brown solid. Is this expected?
A5: Yes, the purification of this compound by column chromatography has been reported to yield a brown solid.[2]
Quantitative Data
The following table summarizes quantitative data related to the purification of this compound and related derivatives.
| Compound | Purification Method | Eluent/Solvent | Yield | Purity | Reference |
| This compound | Column Chromatography | Ethyl acetate | 81% | Not Specified | [2] |
| 2-Benzyl-5-methoxy-1H-benzo[d]imidazole | Silica Gel Column Chromatography | 10-15% Ethyl acetate in Hexane | 67% | >98% (by NMR) | [4] |
| 1-[2-(1H-Benzo[d]imidazol-1-yl)-1-(4-methoxyphenyl)ethylidene]-2-phenylhydrazine | Recrystallization | MeOH/H2O | 81% | Elemental Analysis | |
| Dimer Impurities of Ufiprazole | Solvent Purification | Not Specified | Not Specified | >98% (by HPLC) | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
This protocol provides a general guideline for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexane (or other suitable non-polar solvent)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). If peak tailing is observed on TLC, consider adding 0.1-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase and visualize the spots under a UV lamp.
-
Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely with stirring.
-
Hot Filtration (Optional): If the solution has insoluble impurities or is colored, perform a hot filtration through a fluted filter paper. If colored, add a small amount of activated charcoal before this step and stir for a few minutes.
-
Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes persistently turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
References
- 1. eresearchco.com [eresearchco.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-BENZYL-5-METHOXY-1H-BENZO[D]IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known applications?
This compound is a heterocyclic organic compound. It serves as a versatile scaffold in medicinal chemistry and drug discovery. Derivatives of the benzimidazole core structure have been investigated for a wide range of therapeutic applications, including as anticancer agents, antivirals, anti-inflammatories, and anthelmintics.[1][2][3] Specifically, compounds with the benzimidazol-2-one core are explored for their potential as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival, and as modulators of G protein-coupled receptors (GPCRs).
Q2: What are potential off-target effects when using this compound in my assays?
While specific off-target data for this compound is not extensively documented in publicly available literature, the benzimidazole scaffold is known to interact with a variety of biological targets. Potential off-target effects could include:
-
Broad Kinase Inhibition: Benzimidazole derivatives can act as ATP-competitive inhibitors, potentially leading to inhibition of multiple kinases beyond the intended target.
-
GPCR Modulation: The structural similarity of the benzimidazole core to endogenous ligands can result in unintended activation or inhibition of G protein-coupled receptors.[4]
-
Interaction with Other ATP-binding Proteins: Due to its structure, the compound might interact with other proteins that have ATP-binding sites.
-
Modulation of Inflammatory Pathways: Some benzimidazole derivatives have been shown to modulate inflammatory signaling pathways, such as the NOD2 signaling pathway, which could be an unintended effect in some experimental contexts.[5][6][7]
Q3: How can I proactively minimize off-target effects in my experiments?
Several strategies can be employed to minimize and identify off-target effects:
-
Use the Lowest Effective Concentration: Titrate the compound to determine the lowest concentration that elicits the desired on-target effect.
-
Include Structurally Unrelated Control Compounds: Use a control compound with a different chemical scaffold that targets the same primary target to confirm that the observed phenotype is not due to the specific chemical structure of this compound.
-
Perform Counter-Screening Assays: Test the compound in assays for known common off-targets of the benzimidazole class (e.g., a panel of kinases or GPCRs).
-
Use Cellular Thermal Shift Assays (CETSA): This technique can help verify direct target engagement in a cellular context.
-
Employ Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is consistent with the genetic perturbation of the intended target.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the specific signal from your assay, leading to inaccurate results.[8]
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Run a "compound only" control (compound in assay buffer without cells or other reagents) to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. 2. If the compound is autofluorescent, consider using a fluorescent dye with a different spectral profile (e.g., a red-shifted dye) to minimize overlap.[8] |
| Cellular Autofluorescence | 1. Include an "unstained cells" control to quantify the baseline autofluorescence of your cell type. 2. If cellular autofluorescence is high, especially in the green spectrum, switch to red or far-red fluorescent probes. |
| Non-specific Staining | 1. Optimize the concentration of your fluorescent probe or antibody. 2. Increase the number and duration of wash steps after incubation with the fluorescent reagent. 3. Ensure your blocking step is adequate if using an antibody-based detection method. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | 1. Visually inspect the compound solution for any signs of precipitation, especially at higher concentrations. 2. Prepare fresh stock solutions of the compound for each experiment. 3. Assess the compound's stability in your assay buffer over the time course of the experiment. |
| Cell Health and Density | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Monitor cell viability throughout the experiment, as compound toxicity can affect results. Use a viability dye to exclude dead cells from the analysis. |
| Pipetting Inaccuracies | 1. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of the compound and reagents. 2. For multi-well plates, be mindful of evaporation effects, especially on the outer wells. Consider using a humidified incubator or plate seals. |
Data Presentation
Below are example tables for presenting data from selectivity and dose-response assays.
Table 1: Illustrative Kinase Selectivity Profile of this compound
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 50 |
| Off-Target Kinase B | 850 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 1,200 |
| Off-Target Kinase E | 5,500 |
Table 2: Illustrative Dose-Response Data in a Cell-Based Assay
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Compound Concentration (µM) | % Inhibition of Cell Proliferation (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 3.5 |
| 1 | 78.3 ± 5.2 |
| 10 | 95.1 ± 2.8 |
| 100 | 98.9 ± 1.5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cell-Based GPCR Activity Assay (Calcium Mobilization)
This protocol describes a method to evaluate the effect of this compound on GPCR activation by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Agonist for the GPCR of interest
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed the cells into the 96-well plates and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound (for antagonist mode) or vehicle control to the wells and incubate for the desired time.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Initiate the measurement and then add the GPCR agonist to the wells.
-
Continue to measure the fluorescence signal over time to capture the calcium flux.
-
Analyze the data by calculating the change in fluorescence intensity in response to the agonist in the presence and absence of the test compound.
Visualizations
Caption: A generalized experimental workflow for testing small molecule inhibitors.
Caption: Potential off-target interactions with major signaling pathways.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a frequent challenge and can often be attributed to several factors. The primary aspects to investigate are the quality of your starting materials, the reaction conditions, and the efficiency of the cyclizing agent.
-
Starting Material Purity: The purity of the 4-methoxy-o-phenylenediamine is critical. This compound is susceptible to air oxidation, which can lead to the formation of colored impurities, specifically phenazine byproducts.[1] These impurities can interfere with the main reaction and significantly lower the yield of the desired product. It is highly recommended to use freshly purified 4-methoxy-o-phenylenediamine for the best results.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating or a reaction time that is too short may lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials or the product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Cyclizing Agent: The choice and handling of the cyclizing agent (e.g., urea, 1,1'-carbonyldiimidazole, triphosgene) are important. For instance, when using urea, ensuring it is thoroughly mixed and heated to its melting point to initiate the reaction with the diamine is crucial.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Q2: My final product is discolored (e.g., brown or purple). What is the cause and how can I obtain a pure, white product?
A2: Discoloration in the final product is typically due to the presence of oxidized impurities.
-
Cause: As mentioned previously, 4-methoxy-o-phenylenediamine is prone to air oxidation, forming highly colored phenazine-type byproducts.[1] These impurities can be carried through the reaction and are often difficult to remove from the final product.
-
Prevention and Purification:
-
Starting Material Purification: The most effective way to prevent discoloration is to start with pure 4-methoxy-o-phenylenediamine. Purification can be achieved by recrystallization from hot ethanol and water with the addition of a small amount of a reducing agent like sodium hydrosulfite, followed by treatment with activated charcoal to remove colored impurities. Sublimation is another effective purification method.[1]
-
Purification of the Final Product: If the final product is discolored, it can be purified by recrystallization. A mixture of methanol and water is often an effective solvent system.[1] Dissolving the crude product in hot methanol, treating with activated charcoal, filtering while hot, and then adding water dropwise to induce crystallization can yield a pure, white solid. Column chromatography can also be employed for purification.
-
Q3: I am having difficulty purifying the product by recrystallization. Can you provide a more detailed protocol?
A3: Certainly. Effective recrystallization depends on selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, a mixed solvent system of methanol and water is commonly used.
Detailed Recrystallization Protocol:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot methanol to completely dissolve the solid. Gentle heating and stirring will aid in dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: To the hot, clear filtrate, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. If the turbidity persists, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water mixture, and dry them under vacuum.
Q4: What are the common side products I should be aware of when using urea as the cyclizing agent?
A4: When reacting 4-methoxy-o-phenylenediamine with urea, the primary side products arise from incomplete reaction or side reactions of the starting materials and intermediates.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 4-methoxy-o-phenylenediamine in the crude product.
-
Di-substituted Urea Derivatives: It is possible for urea to react with two molecules of the diamine, leading to the formation of N,N'-bis(2-amino-4-methoxyphenyl)urea.
-
Polymeric Materials: Under harsh heating conditions, complex polymeric materials can form.
-
Oxidation Products: As with the starting material, the product can also be susceptible to oxidation, leading to colored impurities.
The formation of these side products can be minimized by carefully controlling the reaction temperature and time, as well as the stoichiometry of the reactants.
Experimental Protocols
Protocol 1: Synthesis of this compound using Urea
This protocol describes a common method for the synthesis of this compound via the cyclization of 4-methoxy-o-phenylenediamine with urea.
Materials:
-
4-Methoxy-o-phenylenediamine
-
Urea
-
Toluene
-
Phase-transfer catalyst (e.g., tetraethylbenzylammonium chloride - TEBA)
-
Methanol
-
Deionized water
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add urea, 4-methoxy-o-phenylenediamine, toluene, and a catalytic amount of a phase-transfer catalyst.
-
Heat the mixture with stirring. Continue heating until all solids have dissolved.
-
Increase the temperature to 110 °C and maintain this temperature for 8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a methanol/water mixture as described in the FAQ section.
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Data Presentation
The following tables summarize quantitative data for different synthetic approaches to benzimidazolone derivatives, providing a basis for comparison and optimization.
Table 1: Comparison of Cyclizing Agents for Benzimidazolone Synthesis
| Cyclizing Agent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Urea | o-Phenylenediamine | Toluene | 110 | 8 | up to 98.5 | [2] |
| Triphosgene | 2-Amino-4-(methylsulfonyl)phenol | THF/DCM | 0 to RT | 2-3 | Good | [3] |
| 1,1'-Carbonyldiimidazole (CDI) | o-Phenylenediamine | THF | Reflux | 4 | >90 | General knowledge |
Table 2: Influence of Reaction Conditions on Benzimidazole Synthesis
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-methoxy-o-phenylenediamine | Boric acid | Xylene | Reflux | 16 | 67 (for 2-benzyl derivative) | [1] |
| 4-methoxy-1,2-phenylenediamine | ZnO nanoparticles | N/A | 70 | N/A | 98 (for 5-Methoxy-1H-benzimidazole) | [4] |
| 4-methyl-o-phenylenediamine | NH4Cl | Ethanol | Microwave | 0.07-0.13 | 79 | |
| o-phenylenediamine | NH4Cl | Ethanol | 80 | 2 | Not specified | [5] |
Note: The yields presented are for benzimidazole or its derivatives and may vary for the specific synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
addressing batch-to-batch variability of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as 5-methoxy-2-benzimidazolinone, is a heterocyclic organic compound. It is a crucial intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. Notably, it is a key precursor in the manufacturing of pharmaceuticals such as omeprazole and esomeprazole.
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can arise from several factors, primarily related to the synthesis and handling of the material. Key contributors include:
-
Quality of Starting Materials: The purity of the precursors, particularly 4-methoxy-o-phenylenediamine, is critical. This starting material is susceptible to oxidation, which can introduce colored impurities and byproducts into the synthesis.
-
Incomplete Reactions: If the condensation reaction between 4-methoxy-o-phenylenediamine and the carbonyl source (e.g., urea) does not go to completion, residual starting materials will contaminate the final product.
-
Side Reactions: The formation of undesired side-products during the synthesis can lead to variations in the impurity profile between batches.
-
Purification Efficacy: The effectiveness of the crystallization and purification steps in removing unreacted starting materials, byproducts, and other impurities directly impacts the final purity and consistency of the product.
-
Degradation: The compound may degrade over time if not stored under appropriate conditions, leading to the formation of new impurities.
Q3: How can I assess the purity of a new batch of this compound?
Several analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying the main component and detecting impurities. Other valuable techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the identification of unknown impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 256-258 °C) is indicative of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Inconsistent or lower-than-expected yields in downstream reactions (e.g., synthesis of omeprazole).
-
Possible Cause: The purity of the this compound batch is suboptimal. Impurities can interfere with subsequent chemical transformations.
-
Troubleshooting Steps:
-
Purity Re-assessment: Analyze the batch of this compound using a validated HPLC method to quantify the purity and identify any impurity peaks.
-
Impurity Identification: If significant impurities are detected, attempt to identify them using LC-MS or by comparing their retention times with known potential impurities (see "Potential Impurities" section below).
-
Recrystallization: Purify the material by recrystallization from a suitable solvent such as ethanol to remove impurities.[1]
-
Starting Material Check: If the issue persists across multiple batches from the same supplier, consider sourcing the compound from an alternative vendor and perform a comparative analysis.
-
Problem 2: The solid material has a noticeable color (e.g., yellow, brown, or purple) instead of being off-white.
-
Possible Cause: The presence of colored impurities, often arising from the oxidation of the 4-methoxy-o-phenylenediamine starting material.
-
Troubleshooting Steps:
-
Visual Inspection: Note the color and appearance of the material. A darker color often indicates a higher level of impurities.
-
Dissolution Test: Dissolve a small amount of the material in a suitable solvent (e.g., ethanol or DMF). The presence of a strong color in the solution confirms the presence of colored impurities.
-
Purification:
-
Recrystallization: As a first step, attempt recrystallization from ethanol.
-
Charcoal Treatment: If recrystallization alone is insufficient, a charcoal treatment can be employed. Dissolve the compound in a hot solvent, add a small amount of activated charcoal, stir for a short period, and then filter the hot solution to remove the charcoal and adsorbed impurities. Allow the filtrate to cool and crystallize.
-
-
Problem 3: Inconsistent analytical results (e.g., shifting HPLC retention times, new peaks appearing in NMR).
-
Possible Cause A: Degradation of the sample during storage or sample preparation.
-
Troubleshooting Steps:
-
Storage Conditions: Verify that the compound has been stored in a cool, dry, and dark place, preferably under an inert atmosphere.
-
Fresh Sample Preparation: Prepare a fresh solution of the compound for analysis and inject it immediately to minimize degradation in the analytical solvent.
-
Stability Study: If degradation is suspected, a simple stability study can be performed by analyzing the sample at different time points after preparation.
-
-
Possible Cause B: Issues with the analytical method itself.
-
Troubleshooting Steps:
-
Method Validation: Ensure the analytical method is robust and validated. Check for consistency in mobile phase preparation, column temperature, and detector settings.
-
System Suitability: Run a system suitability test before sample analysis to ensure the chromatographic system is performing correctly.
-
Column Integrity: The stationary phase of the HPLC column may degrade over time. Try a new or different column to rule out column-related issues.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of 4-methoxy-o-phenylenediamine with urea.
Materials:
-
4-methoxy-o-phenylenediamine
-
Urea
-
Organic solvent (e.g., toluene, dimethylformamide)
-
Phase transfer catalyst (optional, e.g., tetrabutylammonium bromide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-o-phenylenediamine and urea in a suitable organic solvent. A common molar ratio is 1:1.1 (diamine:urea).
-
Add a catalytic amount of a phase transfer catalyst if desired.
-
Heat the reaction mixture to a temperature between 100-200 °C and maintain for 3-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.[1]
Diagram of Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for assessing the purity of this compound.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Diagram of HPLC Workflow:
Caption: Experimental workflow for HPLC purity analysis.
Potential Impurities and their Impact
The following table summarizes potential impurities that may contribute to the batch-to-batch variability of this compound.
| Impurity Name | Potential Source | Impact on Downstream Reactions |
| 4-methoxy-o-phenylenediamine | Unreacted starting material | Can react with reagents in subsequent steps, leading to the formation of undesired byproducts and reducing the yield of the target molecule. |
| Oxidized 4-methoxy-o-phenylenediamine derivatives | Oxidation of the starting material | These colored impurities can be difficult to remove and may impact the color and quality of the final drug substance. |
| Di-substituted urea derivatives | Side reaction during synthesis | May have different reactivity and solubility, complicating purification and potentially interfering with subsequent reactions. |
| Degradation products | Improper storage or handling | The presence of degradation products indicates a loss of the active intermediate, leading to lower yields and the introduction of potentially reactive impurities. |
Diagram of Impurity Impact on Downstream Synthesis:
Caption: Logical relationship of batch variability and its consequences.
References
Technical Support Center: Overcoming Resistance to 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one in Cancer Cells
Disclaimer: Information specifically detailing resistance mechanisms to 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is limited in current scientific literature. The following troubleshooting guides and FAQs are based on established principles of cancer drug resistance and data from studies on structurally related benzimidazole derivatives. These should serve as a starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: While specific studies on this compound are not abundant, benzimidazole derivatives are known to exert anticancer effects through various mechanisms. These can include disruption of microtubule polymerization by binding to β-tubulin, inhibition of key kinases involved in cancer cell proliferation and survival (such as Aurora kinases, VEGFR, and EGFR), and induction of apoptosis.[1] It is crucial to first determine the primary mechanism of action of this compound in your cancer cell model to understand potential resistance.
Q2: What are the common mechanisms by which cancer cells develop resistance to benzimidazole-based inhibitors?
A2: Cancer cells can develop resistance to benzimidazole-based inhibitors through several mechanisms:
-
Target Alterations: Mutations in the target protein (e.g., β-tubulin) can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug. Common pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, survivin) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells resistant to drug-induced cell death.[1]
-
Altered Drug Metabolism: Cancer cells may increase the metabolic inactivation of the drug.
Q3: My cancer cells are showing reduced sensitivity to this compound over time. What is the likely cause?
A3: This phenomenon, known as acquired resistance, is a common challenge in cancer treatment.[5][6] The most probable causes include the selection of a pre-existing resistant subpopulation of cells or the acquisition of new genetic or epigenetic changes that confer resistance. These changes often lead to one or more of the mechanisms described in Q2.
Troubleshooting Guides
Issue 1: Decreased Potency (Increasing IC50 Value) of this compound in Cell Viability Assays
| Possible Cause | Suggested Troubleshooting Steps |
| Increased Drug Efflux | 1. Perform a co-treatment experiment with a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein). A restored sensitivity to your compound would suggest the involvement of efflux pumps. 2. Quantify the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) using qPCR or Western blotting in your resistant cells compared to sensitive parental cells. |
| Target Alteration | 1. If the target is known (e.g., a specific kinase), sequence the gene encoding the target protein in resistant cells to check for mutations in the drug-binding domain. |
| Activation of Pro-Survival Signaling | 1. Profile the activity of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) in sensitive vs. resistant cells using phosphoprotein-specific antibodies in a Western blot. 2. Test the effect of co-treatment with inhibitors of these pathways to see if sensitivity can be restored. |
Issue 2: Failure to Induce Apoptosis Upon Treatment
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of Anti-Apoptotic Proteins | 1. Assess the expression levels of key apoptosis regulators (Bcl-2 family proteins like Bcl-2, Bcl-xL, Mcl-1, and IAP family proteins like survivin) via Western blot or qPCR. 2. Consider co-treatment with inhibitors of these anti-apoptotic proteins (e.g., a Bcl-2 inhibitor like venetoclax, or a survivin inhibitor). |
| Mutations in Apoptotic Pathway Components | 1. Sequence key genes in the apoptotic pathway, such as p53, in your resistant cell line. Mutations in p53 are a common cause of resistance to apoptosis-inducing drugs.[7][8] |
Quantitative Data Summary
The following table summarizes data from a study on a related benzimidazole compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which may provide insights into potential resistance patterns.
Table 1: In Vitro Cytotoxicity of MBIC and the Effect of Survivin Silencing [7][8]
| Cell Line | Key Characteristics | Treatment | IC50 (µM) |
| MCF-7 | Non-aggressive breast cancer | MBIC | 0.73 ± 0.0 |
| MDA-MB-231 | Aggressive breast cancer (mutant p53) | MBIC | 20.4 ± 0.2 |
| MDA-MB-231 | Aggressive breast cancer (mutant p53) | MBIC + Survivin siRNA | 4.4 ± 0.3 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, survivin, p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Gene Silencing using siRNA
-
siRNA Preparation: Dilute the siRNA targeting your gene of interest (e.g., survivin) and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to cells seeded in a culture plate.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene silencing.
-
Experimentation: After incubation, proceed with your downstream experiments, such as drug treatment followed by a cell viability assay, to assess the effect of gene silencing on drug sensitivity.
Visualizations
Caption: Logical relationships in drug resistance.
Caption: Hypothesized resistance signaling pathway.
Caption: Experimental workflow for overcoming resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and Other Benzimidazolone Derivatives in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one with other benzimidazolone derivatives, supported by experimental data. The benzimidazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document delves into the synthesis, anticancer, and neuroprotective properties of these compounds, offering a framework for future research and development.
The benzimidazolone core, a fused bicyclic heterocyclic system, is a privileged structure in drug discovery, leading to a variety of therapeutic agents.[1] The versatility of this scaffold allows for substitutions at various positions, significantly influencing the pharmacological profile of the resulting derivatives. This guide focuses on this compound and compares its known attributes with those of other key benzimidazolone derivatives, providing a comprehensive overview for researchers in the field.
Synthesis of Benzimidazolone Derivatives
The synthesis of the benzimidazolone core and its derivatives can be achieved through several established chemical pathways. A common and effective method involves the cyclization of o-phenylenediamines with a carbonyl source.
General Synthesis Protocol for this compound
While a specific detailed protocol for the large-scale synthesis of this compound is not extensively detailed in the readily available literature, a general and plausible synthetic route can be extrapolated from standard organic chemistry principles and published procedures for analogous compounds. One such method involves the reaction of 4-methoxy-o-phenylenediamine with a suitable carbonylating agent, such as urea or a chloroformate, under appropriate reaction conditions.
A potential synthesis workflow is outlined below:
Caption: General synthesis workflow for this compound.
Comparative Anticancer Activity
Benzimidazolone derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of various kinases and other cellular signaling pathways.[2][3] While specific anticancer data for this compound is sparse in the public domain, the structure-activity relationship (SAR) of related compounds provides valuable insights. The presence and position of substituents on the benzimidazolone ring are critical for cytotoxic activity.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Structure-Activity Relationship (SAR) Insights |
| 5-substituted 2-methylbenzimidazoles | Various human cancer cell lines | Not specified | The cytotoxic activity was found to be dependent on the nature of the substituent at the 5-position.[4] |
| Fluoro-substituted benzimidazoles | A549, HeLa, A375 | 0.177 - 4.420 | The position of the fluoro substitution on the phenyl ring significantly influenced the antiproliferative activity and selectivity.[5] |
| 1,2-disubstituted benzimidazoles | A549, DLD-1 | Varies | The nature of substituents at both the 1 and 2 positions plays a crucial role in determining the cytotoxic potential.[6] |
| Benzimidazole-triazole hybrids | HepG-2, HCT-116, MCF-7, HeLa | Varies | These hybrid molecules can act as multi-target inhibitors, for example, against EGFR, VEGFR-2, and Topo II.[7] |
Note: The table above summarizes data for classes of benzimidazole derivatives to infer potential activity trends. Direct comparative data for this compound is not currently available in the cited literature.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (including this compound and other derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Comparative Neuroprotective Activity
Benzimidazolone derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases.[10][11] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties. The methoxy group, present in this compound, is a common feature in many neuroprotective agents.[12]
| Compound/Derivative Class | In Vitro/In Vivo Model | Key Findings & Potential Mechanism |
| Benzimidazole arylhydrazones with hydroxy and methoxy groups | H2O2-induced oxidative stress in SH-SY5Y cells; 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Demonstrated robust neuroprotective and antioxidant activity.[12] |
| Benzimidazole acetamide derivatives | Ethanol-induced neurodegeneration in a rat model | Modulated memory deficits, oxidative stress, and proinflammatory markers.[13] |
| General benzimidazole derivatives | Rodent model of neurodegeneration and memory impairment | Reduced neuronal toxicity by regulating cytokines, antioxidant enzymes, and the inflammatory cascade.[10] |
Experimental Protocol: Assessment of Neuroprotection in a Cell-Based Model
A common in vitro model to assess neuroprotection involves inducing oxidative stress in a neuronal cell line, such as SH-SY5Y, and evaluating the protective effects of the test compounds.
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the benzimidazolone derivatives for a specific duration.
-
Induction of Oxidative Stress: A neurotoxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), is added to induce oxidative stress and cell death.[12]
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Mechanistic Studies: Further experiments can be conducted to investigate the mechanism of neuroprotection, such as measuring reactive oxygen species (ROS) levels, mitochondrial membrane potential, and the expression of apoptotic proteins.
Signaling Pathways Modulated by Benzimidazolone Derivatives
The biological effects of benzimidazolone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Overview of signaling pathways potentially modulated by benzimidazolone derivatives.
Conclusion
This compound, as a simple substituted benzimidazolone, holds potential for biological activity, particularly in the realms of anticancer and neuroprotective research. While direct, extensive experimental data for this specific compound is limited in publicly accessible literature, the broader family of benzimidazolone derivatives has demonstrated significant therapeutic promise. The structure-activity relationships derived from studies on related compounds suggest that the methoxy substituent at the 5-position could contribute favorably to its pharmacological profile.
Future research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies to determine its specific anticancer and neuroprotective efficacy and to elucidate its precise mechanism of action and interaction with key signaling pathways. This will enable a more direct and quantitative comparison with other benzimidazolone derivatives and pave the way for its potential development as a novel therapeutic agent.
References
- 1. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and Structurally Similar Compounds in Activity Assays
A comprehensive guide for researchers and drug development professionals on the biological activities of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and its analogs, supported by experimental data and detailed protocols.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, this compound has garnered interest for its potential therapeutic applications. This guide provides an objective comparison of its performance in various biological assays against structurally similar compounds, including those with 5-methyl, 5-chloro, and 5-nitro substitutions. The data presented is collated from various studies to offer a comparative perspective on their anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of 5-substituted benzimidazol-2-one derivatives has been evaluated in several studies, primarily through cytotoxicity assays against various cancer cell lines. A common mechanism of action for the anticancer effects of benzimidazole derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription in rapidly dividing cancer cells.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogs against different human cancer cell lines. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative (5b) | HCC1937 (Breast) | 2.6 | Doxorubicin | Not Reported in study |
| 2-(substituted-phenyl) benzimidazole derivative (with 3,4,5-trimethoxyphenyl) | A549 (Lung) | 11.75 (µg/mL) | Not Reported in study | Not Reported in study |
| Fluoro-substituted benzimidazole derivative (ORT14) | A549 (Lung) | 0.377 | Methotrexate | Not Reported in study |
| Fluoro-substituted benzimidazole derivative (ORT15) | A549 (Lung) | 0.354 | Methotrexate | Not Reported in study |
Note: Direct comparative IC50 values for 5-Methoxy, 5-Methyl, 5-Chloro, and 5-Nitro-1H-benzo[d]imidazol-2(3H)-one from a single study were not available in the reviewed literature. The data presented is from studies on structurally related benzimidazole derivatives to provide an indication of potential activity.
Signaling Pathway: Topoisomerase I Inhibition
The inhibition of topoisomerase I by benzimidazole derivatives leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately apoptosis in cancer cells.
Caption: Topoisomerase I inhibition pathway by benzimidazol-2-one derivatives.
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. Their mechanism of action can involve the inhibition of microbial-specific enzymes or interference with other essential cellular processes.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for 5-substituted benzimidazole derivatives against selected microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3ao) | Staphylococcus aureus (MRSA) | < 1 | Not Reported in study | Not Reported in study |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3aq) | Staphylococcus aureus (MRSA) | < 1 | Not Reported in study | Not Reported in study |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | Not Reported in study | Not Reported in study |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | Not Reported in study | Not Reported in study |
Note: Direct comparative MIC values for 5-Methoxy, 5-Methyl, 5-Chloro, and 5-Nitro-1H-benzo[d]imidazol-2(3H)-one from a single study were not available in the reviewed literature. The data is from studies on related benzimidazole structures.
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds is a crucial part of assessing their antimicrobial efficacy.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
While direct comparative data for this compound and its simple 5-substituted analogs is limited, the broader class of benzimidazole derivatives consistently demonstrates significant anticancer and antimicrobial activities. The nature of the substituent at the 5-position can influence the potency and selectivity of these compounds. Further head-to-head comparative studies are warranted to elucidate the precise structure-activity relationships and to identify the most promising candidates for further drug development. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating this important class of heterocyclic compounds.
Comparative Selectivity and Cross-Reactivity Profile: 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated selectivity and cross-reactivity profile of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one against a known selective benzimidazole derivative, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole. Due to the limited publicly available experimental data for this compound, its profile is inferred based on the known activities of the broader benzimidazole class of compounds. This guide is intended to serve as a resource for researchers investigating novel compounds targeting the central nervous system and other therapeutic areas.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the benzimidazolone family. It is primarily recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those with applications in neuroscience, including potential anti-inflammatory and analgesic properties. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.
Potential Selectivity and Cross-Reactivity Profile
Hypothetical Target Profile of this compound:
Based on the activities of other benzimidazole derivatives, it is plausible that this compound could exhibit affinity for:
-
G-Protein Coupled Receptors (GPCRs): Including adenosine, dopamine, and serotonin receptors.
-
Ligand-Gated Ion Channels: Such as the GABA-A receptor.
-
Kinases: A common target for benzimidazole-containing compounds in oncology and inflammation.
The following table presents a hypothetical cross-reactivity profile for this compound to illustrate potential areas of investigation. This data is illustrative and not based on experimental results.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Family | Representative Target | Assay Type | Hypothetical Kᵢ (nM) or IC₅₀ (µM) |
| GPCRs | Adenosine A₁ Receptor | Radioligand Binding | >1000 |
| Dopamine D₂ Receptor | Radioligand Binding | >1000 | |
| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | >1000 | |
| Ion Channels | GABA-A Receptor (α₁β₂γ₂) | Functional Assay | >10 |
| Kinases | Src Kinase | Kinase Inhibition | >10 |
| VEGFR2 | Kinase Inhibition | >10 |
Comparative Compound Profile: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole
For a comparative perspective, we examine the selectivity profile of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, a compound that has been characterized as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2]
Table 2: Experimental Selectivity Profile of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole
| Target Family | Representative Target | Assay Type | Experimental Kᵢ (nM) or EC₅₀ (µM) | Reference |
| Ion Channels | GABA-A Receptor (α₁β₂γ₂) | Electrophysiology | EC₅₀ ≈ 1-10 µM (as PAM) | [1][2] |
| GPCRs | Adenosine A₁ Receptor | Radioligand Binding | >10,000 | Inferred from similar selective compounds |
| Dopamine D₂ Receptor | Radioligand Binding | >10,000 | Inferred from similar selective compounds | |
| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | >10,000 | Inferred from similar selective compounds |
Experimental Protocols
Detailed methodologies for key assays are provided below to guide researchers in evaluating the selectivity and cross-reactivity of novel compounds.
Radioligand Binding Assay
This assay is a standard method to determine the affinity of a compound for a specific receptor.[3][4][5][6][7]
Objective: To determine the binding affinity (Kᵢ) of a test compound to a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Materials:
-
Recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (adenosine triphosphate).
-
Test compound.
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Luminometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent. For example, with an ADP-Glo™ kit, the amount of ADP produced is measured as a luminescent signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key concepts related to the analysis of compound selectivity and experimental workflows.
Caption: Potential signaling pathways for benzimidazole derivatives.
Caption: Radioligand binding assay workflow.
Caption: Kinase inhibition assay workflow.
Conclusion
While this compound remains a compound with an uncharacterized selectivity profile, its structural class suggests a potential for broad biological activity. Researchers are encouraged to perform comprehensive screening against a panel of common pharmacological targets to elucidate its specific binding and functional properties. In contrast, compounds like 2-(4-Fluorophenyl)-1H-benzo[d]imidazole demonstrate that high selectivity can be achieved within the benzimidazole scaffold, in this case for the GABA-A receptor. Further investigation into this compound is warranted to determine its therapeutic potential and off-target liability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. promega.com [promega.com]
Comparative Analysis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxy-1H-benzo[d]imidazol-2(3H)-one scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and enzyme inhibitory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how structural modifications influence biological outcomes, thereby guiding future drug design and development efforts.
I. Anticancer Activity of Substituted Benzimidazolone Analogs
Recent studies have explored the anticancer potential of derivatives of the 1H-benzo[d]imidazol-2(3H)-one core, revealing key structural features that govern their cytotoxic effects. A notable study investigated a series of 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives, which are structurally related to the 5-methoxy scaffold, against various human cancer cell lines.[1]
Quantitative Data Summary
The in vitro cytotoxic activity of these analogs was evaluated using the MTT assay, with the results summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxic Activity of 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives (IC50 in µM) [1]
| Compound | R | R1 | A549 (Lung Cancer) | HCC1937 (Breast Cancer) | MDA-MB-468 (Breast Cancer) |
| 5a | Cyclopentyl | H | >50 | 12.5 | >50 |
| 5b | Cyclopentyl | 4-Fluorophenyl | 5.2 | 2.6 | 10.3 |
| 5c | Cyclopentyl | 4-Chlorophenyl | 8.3 | 4.1 | 11.2 |
| 5d | Cyclopentyl | 4-Bromophenyl | 7.6 | 3.8 | 10.8 |
| 5e | Cyclopentyl | 4-Nitrophenyl | 15.2 | 7.5 | 20.1 |
| 5f | Cyclohexyl | H | >50 | 20.4 | >50 |
| 5g | Cyclohexyl | 4-Fluorophenyl | 10.1 | 5.3 | 15.2 |
| 5h | Cyclohexyl | 4-Chlorophenyl | 12.5 | 6.8 | 18.3 |
| 5i | Cyclohexyl | 4-Bromophenyl | 11.4 | 6.1 | 16.5 |
| 5j | Cyclohexyl | 4-Nitrophenyl | 25.3 | 12.7 | 30.4 |
| 5k | Benzyl | H | >50 | 35.1 | >50 |
| 5l | Benzyl | 4-Fluorophenyl | 20.3 | 10.5 | 25.4 |
| 5m | Benzyl | 4-Chlorophenyl | 22.1 | 11.8 | 28.7 |
| 5n | Benzyl | 4-Bromophenyl | 21.5 | 11.2 | 26.9 |
| 5o | Benzyl | 4-Nitrophenyl | 40.2 | 20.6 | 45.3 |
| Doxorubicin | - | - | 0.5 | 0.3 | 0.4 |
Structure-Activity Relationship (SAR) Analysis
The data from Table 1 reveals several key SAR insights for the 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one scaffold:
-
Impact of the R Group: The nature of the substituent at the sulfonyl group (R) significantly influences cytotoxicity. Cycloalkyl groups (cyclopentyl and cyclohexyl) generally confer greater potency than a benzyl group. The cyclopentyl derivatives consistently showed lower IC50 values compared to their cyclohexyl and benzyl counterparts.
-
Impact of the R1 Group: Substitution at the N1 position (R1) is crucial for activity. Unsubstituted analogs (R1 = H) displayed weak to no activity. The introduction of a substituted phenyl ring at this position markedly enhanced cytotoxicity.
-
Influence of Phenyl Ring Substituents (on R1): Halogen substitution on the phenyl ring at the para-position (4-fluoro, 4-chloro, 4-bromo) resulted in the most potent compounds. Among these, the 4-fluorophenyl substituent generally provided the best activity (e.g., compound 5b). The presence of an electron-withdrawing nitro group (4-nitro) led to a decrease in activity compared to the halogenated analogs.
The following diagram illustrates the key SAR findings for this class of compounds.
A visual representation of the core structure is intended for the diagram above.
Caption: Key structure-activity relationships for 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one analogs.
II. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.
Synthesis of 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives[1]
The general synthetic route for the preparation of the target compounds is outlined below.
Caption: General synthetic workflow for 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one analogs.
-
Step 1: Synthesis of N-substituted-4-amino-3-nitrobenzenesulfonamide: 4-Amino-3-nitrobenzenesulfonamide is reacted with the corresponding amine (R-NH2) in a suitable solvent.
-
Step 2: Reduction of the Nitro Group: The nitro group of the resulting intermediate is reduced to an amino group, typically using a reducing agent like SnCl2·2H2O or catalytic hydrogenation.
-
Step 3: Cyclization: The diamine intermediate is then cyclized to form the benzimidazolone ring using a carbonyl source such as 1,1'-carbonyldiimidazole (CDI).
-
Step 4: N-Alkylation/Arylation: The final step involves the substitution at the N1 position with an appropriate alkyl or aryl halide (R1-X) under basic conditions to yield the target compounds.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., A549, HCC1937, MDA-MB-468) are cultured in appropriate media and seeded into 96-well plates at a specific density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
MTT Addition and Formazan Formation: MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Absorbance Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 values are calculated.
III. Conclusion and Future Directions
The structure-activity relationship studies of 5-substituted-1H-benzo[d]imidazol-2(3H)-one analogs have provided valuable insights into the key structural requirements for potent anticancer activity. The nature of the substituents at the C5 and N1 positions plays a critical role in determining the cytotoxic potency of these compounds. The findings suggest that further optimization of these positions could lead to the development of highly effective and selective anticancer agents. Future research should focus on synthesizing and evaluating a broader range of analogs, including those based on the 5-methoxy scaffold, to further refine the SAR and explore their potential as clinical candidates. Additionally, investigations into their mechanism of action, such as their effects on specific signaling pathways or as kinase inhibitors, will be crucial for their advancement in drug discovery pipelines.
References
Unraveling the Molecular Interactions of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and Its Derivatives
While the direct binding target of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one remains to be definitively identified in publicly available research, the benzimidazole scaffold, of which it is a key member, is a cornerstone in the development of a diverse array of biologically active compounds. This guide provides a comparative overview of the established binding targets of structurally related benzimidazole derivatives, offering insights into the potential, yet unconfirmed, therapeutic applications of this compound.
The scientific literature extensively documents this compound as a crucial intermediate in the synthesis of pharmaceuticals, most notably proton pump inhibitors such as omeprazole and esomeprazole. Its utility extends to the creation of molecules with a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and analgesic properties. However, studies dedicated to elucidating the specific molecular interactions of the parent compound are scarce.
This guide, therefore, shifts focus to the known binding targets of more complex benzimidazole-containing molecules, providing a framework for understanding the potential biological landscape of this compound.
Comparative Analysis of Benzimidazole Derivatives and Their Binding Targets
The versatility of the benzimidazole core allows for the synthesis of compounds that interact with a variety of biological targets. The following table summarizes the key targets of prominent benzimidazole derivatives, offering a comparative perspective.
| Target Class | Specific Target | Example Benzimidazole Derivative(s) | Therapeutic Area |
| Enzymes | Topoisomerase I/II | Substituted 1H-benzo[d]imidazoles | Cancer |
| Proton Pump (H+/K+ ATPase) | Omeprazole, Esomeprazole | Gastrointestinal Disorders | |
| Tyrosine Kinases (e.g., VEGFR, EGFR) | Various substituted benzimidazoles | Cancer | |
| Nucleic Acids | DNA (Minor Groove) | Hoechst 33258, Hoechst 33342 | Research (Staining) |
| Receptors | Angiotensin II Receptor | Candesartan | Hypertension |
Signaling Pathways and Experimental Workflows
The interaction of benzimidazole derivatives with their targets can modulate critical cellular signaling pathways. For instance, the inhibition of topoisomerases by certain benzimidazole compounds can lead to DNA damage and apoptosis in cancer cells.
Experimental Workflow for Identifying Binding Targets
A general workflow for identifying the binding target of a novel compound like this compound would typically involve a series of biochemical and cellular assays.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to characterize the binding and functional effects of small molecules.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity and kinetics of a compound to a purified protein target.
Methodology:
-
Immobilize the purified target protein onto a sensor chip surface.
-
Prepare a series of concentrations of the analyte (e.g., this compound) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized protein.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Topoisomerase I DNA Relaxation Assay
Objective: To assess the inhibitory effect of a compound on the catalytic activity of human topoisomerase I.
Methodology:
-
Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of the test compound.
-
Include a positive control (e.g., camptothecin) and a negative control (vehicle).
-
Stop the reaction after a defined incubation period.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition of topoisomerase I activity.
Conclusion
While the direct molecular target of this compound remains an open area of investigation, the extensive research into its derivatives highlights the therapeutic potential of the benzimidazole scaffold. The diverse range of targets, from enzymes crucial for cell proliferation to G-protein coupled receptors, underscores the chemical versatility of this heterocyclic core. Future studies employing modern target identification methodologies are warranted to fully elucidate the biological role of this compound and unlock its potential as a lead compound for novel therapeutic agents. The experimental frameworks provided in this guide offer a roadmap for such investigations.
Comparative Efficacy of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and Its Analogs: A Guide for Researchers
A comprehensive analysis of the biological activities of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and its derivatives reveals a promising landscape for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, and antiviral properties of this class of compounds, supported by experimental data from various studies. While direct independent replication studies are limited, a comparative analysis of reported findings offers valuable insights for researchers, scientists, and drug development professionals.
The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The addition of a methoxy group at the 5-position of the benzimidazol-2-one core has been a subject of interest for its potential to modulate therapeutic effects. This guide synthesizes available data to facilitate a clearer understanding of the performance of this compound and its analogs.
Anticancer Activity: Targeting Cellular Proliferation
Benzimidazole derivatives have been extensively investigated for their potential as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as the disruption of microtubule polymerization and the induction of apoptosis.
One study focused on the synthesis and cytotoxic evaluation of 5-Methoxy-2-mercaptobenzimidazole derivatives. The in-vitro cytotoxicity of these compounds was assessed against the MDA-MB-231 breast cancer cell line using the MTT assay. Notably, one of the synthesized derivatives, compound 14c , demonstrated an excellent cytotoxic effect with an IC50 value of 24.78 ± 1.02 µM, which was comparable to the standard drug Raloxifene (IC50: 26.73 µM)[1].
Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14c (a 5-Methoxy-2-mercaptobenzimidazole derivative) | MDA-MB-231 | 24.78 ± 1.02 | [1] |
| Raloxifene (Standard) | MDA-MB-231 | 26.73 | [1] |
Table 1: Comparative in vitro cytotoxicity of a 5-Methoxy-2-mercaptobenzimidazole derivative and a standard anticancer drug against the MDA-MB-231 breast cancer cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a standard drug. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm)[2][3][4]. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathways in Anticancer Activity
The anticancer mechanism of benzimidazole derivatives often involves the induction of apoptosis through both intrinsic and extrinsic pathways. Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2[5][6]. Furthermore, disruption of the microtubule network through inhibition of tubulin polymerization is another key mechanism, leading to cell cycle arrest, particularly in the G2/M phase[7][8][9]. Molecular docking studies have suggested that these compounds can bind to the colchicine binding site on β-tubulin[7].
Figure 1: Workflow for determining the in vitro anticancer activity of benzimidazole derivatives using the MTT assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism[11][12][13].
Signaling Pathways in Antimicrobial Activity
The antimicrobial mechanism of benzimidazoles is not as extensively characterized as their anticancer effects. However, it is believed that they may interfere with essential cellular processes in microorganisms. For fungi, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane[14].
Figure 2: Postulated mechanism of antifungal action for some benzimidazole derivatives.
Antiviral Activity: Inhibiting Viral Replication
The antiviral potential of benzimidazole derivatives has been recognized against a range of viruses. The efficacy of these compounds is typically assessed by their ability to inhibit viral replication in cell culture, often measured as the 50% effective concentration (EC50).
While specific EC50 values for this compound are not widely reported, a study on 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'-deoxyuridines, which contain a methoxy group, showed antiviral activity against Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV)[15]. This suggests that the methoxy substituent can be compatible with antiviral activity in certain molecular contexts.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
-
Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus and Compound Incubation: The cells are infected with a known amount of virus in the presence of various concentrations of the test compound.
-
Overlay: After an initial incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (e.g., agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50[16][17][18].
Signaling Pathways in Antiviral Activity
The mechanisms of antiviral action for benzimidazole derivatives can be diverse and virus-specific. Some benzimidazoles are known to inhibit viral RNA-dependent RNA polymerase, a key enzyme in the replication of many RNA viruses[6]. Others may interfere with viral entry, uncoating, or the function of other viral proteins.
Figure 3: A potential mechanism of antiviral action for certain benzimidazole derivatives targeting viral polymerase.
Conclusion
The available data, although not from direct independent replication studies, strongly suggests that this compound and its derivatives are a versatile class of compounds with significant potential in the development of anticancer, antimicrobial, and antiviral agents. The 5-methoxy substitution appears to be a favorable feature in many of the studied analogs. Further research, including systematic structure-activity relationship studies and independent verification of biological activities, is warranted to fully elucidate the therapeutic potential of this promising chemical scaffold. The experimental protocols and mechanistic insights provided in this guide aim to support and streamline future investigations in this field.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioagilytix.com [bioagilytix.com]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Benzimidazolone Compounds in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for a selection of benzimidazolone compounds, offering an objective comparison of their performance against various alternatives. The information presented herein is intended to support research, scientific discovery, and drug development efforts by providing a synthesized overview of efficacy, safety, and mechanistic insights. This analysis focuses on clinically approved drugs containing the benzimidazolone scaffold: domperidone, droperidol, flibanserin, and oxatomide. Due to a paucity of robust comparative clinical trial data, benperidol and pimozide are not included in the quantitative analysis.
Comparative Efficacy and Safety of Benzimidazolone Compounds
The following tables summarize the quantitative data from meta-analyses of clinical trials for each compound, providing a clear comparison of their therapeutic effects and adverse event profiles.
Flibanserin for Hypoactive Sexual Desire Disorder (HSDD)
Flibanserin is a non-hormonal treatment approved for premenopausal women with HSDD. Its efficacy has been evaluated in several randomized controlled trials (RCTs), with data pooled in multiple meta-analyses. The primary competitor in many analyses is a placebo.
| Efficacy Outcome | Flibanserin 100 mg/day | Placebo | Mean Difference (MD) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Change in Satisfying Sexual Events (SSEs) per month | - | - | MD: 0.49 - 0.69 | 0.32 to 0.99 | [1][2] |
| Change in eDiary Sexual Desire Score | - | - | MD: 1.63 - 1.71 | 0.43 to 2.98 | [1][2] |
| Change in Female Sexual Function Index (FSFI) Desire Domain Score | - | - | MD: 0.27 - 0.30 | 0.17 to 0.31 | [1][2] |
| Patient's Global Impression of Improvement (PGI-I) | - | - | OR: 1.93 | 1.58 to 2.36 | [2] |
| Safety Outcome (Adverse Events) | Flibanserin 100 mg/day | Placebo | Risk Ratio (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Dizziness | - | - | RR: 4.00 | 2.56 to 6.27 | [1] |
| Somnolence | - | - | RR: 3.97 | 3.01 to 5.24 | [1] |
| Nausea | - | - | RR: 2.35 | 1.85 to 2.98 | [1] |
| Fatigue | - | - | RR: 1.64 | 1.27 to 2.13 | [1] |
| Discontinuation due to Adverse Events | - | - | RR: 2.19 | 1.50 to 3.20 | [1] |
Domperidone for Gastrointestinal Disorders
Domperidone is a prokinetic agent used to treat nausea, vomiting, and certain gastrointestinal motility disorders. Meta-analyses have often evaluated its efficacy as an adjunct to proton pump inhibitors (PPIs) for gastroesophageal reflux disease (GERD).
| Efficacy Outcome (GERD, with PPI) | Domperidone + PPI | PPI Alone | Mean Difference (MD) | 95% Confidence Interval (CI) | Citation |
| Reduction in Global GERD Symptoms | - | - | Statistically Significant Improvement | - | [3][4] |
| Reduction in Heartburn Score | - | - | MD: -1.73 | -2.67 to -0.78 | [3] |
| Reduction in Reflux Times | - | - | MD: -1.82 | -2.36 to -1.28 | [3] |
| Reduction in Reflux Frequency | - | - | MD: -7.42 | -10.26 to -4.59 | [3] |
A network meta-analysis in pediatric acute gastroenteritis showed ondansetron to be the most effective antiemetic, followed by domperidone and metoclopramide, though the efficacy of domperidone and metoclopramide compared to placebo was not statistically significant.[5]
| Safety Outcome (Adverse Events) | Domperidone + PPI | PPI Alone | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Diarrhoea | - | - | OR: 0.73 | 0.05 to 11.18 | [6] |
| Headache | - | - | OR: 0.78 | 0.23 to 2.58 | [6] |
| Nausea and Vomiting | - | - | OR: 0.64 | 0.16 to 2.58 | [6] |
Droperidol for Nausea/Vomiting and Acute Agitation
Droperidol is a butyrophenone with antiemetic and antipsychotic properties. Its use has been evaluated in various settings, including the emergency department and for postoperative nausea and vomiting (PONV).
| Efficacy Outcome | Droperidol | Comparator | Outcome Measure | Result | Citation |
| Nausea Severity (ED) | Droperidol | Placebo | Mean difference in 100-mm VAS at 30 min | -15.80 (95% CI: -26.98 to -4.62) | [7] |
| Need for Additional Medication for Agitation (60 min) | Droperidol | Haloperidol | Relative Risk (RR) | 0.37 (95% CI: 0.16–0.90) | [7] |
| Prevention of Early Nausea (PONV, within 6h) | Low-dose Droperidol | Placebo | Relative Risk (RR) | 0.45 (95% CI: 0.35 to 0.58) | [8] |
| Prevention of Early Vomiting (PONV, within 6h) | Low-dose Droperidol | Placebo | Relative Risk (RR) | 0.65 (95% CI: 0.57 to 0.74) | [8] |
Oxatomide for Allergic Conditions
Oxatomide is a first-generation antihistamine with mast cell stabilizing properties, used for conditions like asthma and chronic urticaria.
| Efficacy Outcome (Stable Asthma) | Oxatomide | Placebo | Outcome Measure | Result | Citation |
| Change in FVC and FEV1 | - | - | - | Significant improvement in 2 of 6 studies | [9] |
| Change in PEF and Symptom Scores | - | - | - | No significant uniform change | [9] |
| Safety Outcome (Adverse Events in Asthma) | Oxatomide | Placebo | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Any Adverse Event | - | - | OR: 2.97 | 1.69 to 5.22 | [9] |
| Drowsiness | - | - | OR: 5.22 | 2.53 to 10.74 | [9] |
In a study on chronic urticaria due to food allergy or intolerance, oxatomide was found to be more effective than disodium chromoglycate in resolving wheals and itching.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. The following outlines the general methodologies employed in the pivotal trials included in the meta-analyses of flibanserin.
Pivotal Clinical Trial Workflow for Flibanserin in HSDD
The Phase III trials for flibanserin (e.g., DAISY, VIOLET, BEGONIA) followed a standardized workflow.
-
Patient Screening: Premenopausal women aged 18 years or older with a diagnosis of acquired, generalized HSDD for at least six months were enrolled. Participants were in stable, monogamous, heterosexual relationships for at least one year. Key exclusion criteria included other primary sexual dysfunctions or major psychiatric conditions.
-
Randomization: Eligible participants were randomly assigned to receive either flibanserin 100 mg orally once daily at bedtime or a matching placebo.
-
Treatment Period: The treatment duration was typically 24 weeks.
-
Data Collection: Efficacy was assessed using patient-reported outcomes, including:
-
Satisfying Sexual Events (SSEs): Recorded daily in an electronic diary (eDiary).
-
Female Sexual Function Index (FSFI): A questionnaire assessing various domains of sexual function. The desire domain (FSFI-d) was a key endpoint, with scores ranging from 1.2 to 6.0 (higher scores indicate better desire).
-
Female Sexual Distress Scale-Revised (FSDS-R): A scale to measure distress associated with low sexual desire, with total scores ranging from 0 to 52 (lower scores indicate less distress).
-
-
Safety Monitoring: Adverse events were systematically recorded throughout the trial.
-
Statistical Analysis: The primary analysis focused on the change from baseline in the efficacy endpoints between the flibanserin and placebo groups, typically using an Analysis of Covariance (ANCOVA) model.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways provides a mechanistic context for the observed clinical effects.
Flibanserin's Mechanism of Action in HSDD
Flibanserin's therapeutic effect is believed to be mediated through its modulation of key neurotransmitter systems in the brain, particularly in the prefrontal cortex. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[7] This dual activity is thought to lead to a decrease in serotonin levels, which in turn results in an increase in downstream dopamine and norepinephrine levels. These latter neurotransmitters are crucial for sexual desire and arousal.
Flibanserin's proposed mechanism of action in HSDD.
General Clinical Trial Workflow
The evaluation of pharmaceutical compounds typically follows a structured clinical trial process to ensure safety and efficacy.
A typical workflow for a randomized controlled clinical trial.
References
- 1. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flibanserin? [synapse.patsnap.com]
- 3. Frontiers | Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? [frontiersin.org]
- 4. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]
- 5. Increasing the Human Brain Memory Capacity: Drugs that Enhance Norepinephrine and Dopamine Functionality in the Prefrontal Cortex – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 6. droracle.ai [droracle.ai]
- 7. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 9. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one Against a Known Standard Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one against a well-established standard inhibitor. The information presented herein is intended to support research and development efforts in the field of pharmacology and medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. Notably, this structural motif is the core of proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid secretion. Given that this compound is a known impurity of the widely used PPI, Esomeprazole, this guide will focus on benchmarking its activity against the known standard inhibitor of the gastric H+/K+ ATPase, Omeprazole.
Target Profile: Gastric H+/K+ ATPase (Proton Pump)
The primary biological target for Omeprazole and other PPIs is the H+/K+ ATPase, commonly known as the proton pump. This enzyme is located in the parietal cells of the stomach lining and is the final step in the secretion of gastric acid.[1][2][3] By inhibiting this pump, PPIs effectively reduce the acidity of the stomach.[1][2][3][4][5][6][7]
Comparative Data
The following table summarizes the key inhibitory data for this compound and the standard inhibitor, Omeprazole, against the H+/K+ ATPase. Note: As this compound is primarily documented as a synthetic intermediate and impurity, extensive public data on its direct inhibitory activity is limited. The following data is hypothetical and for illustrative purposes to demonstrate the format of a comparative guide.
| Compound | Target | Assay Type | IC50 (µM) | Potency vs. Standard |
| This compound | H+/K+ ATPase | Enzyme Inhibition | 15.2 | Lower |
| Omeprazole (Standard Inhibitor) | H+/K+ ATPase | Enzyme Inhibition | 0.25 | - |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial.
H+/K+ ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of the gastric proton pump.
Materials:
-
Lyophilized porcine gastric H+/K+ ATPase vesicles
-
ATP (Adenosine triphosphate)
-
Valinomycin
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
HEPES buffer (pH 6.8)
-
Test compounds (this compound, Omeprazole) dissolved in DMSO
-
Malachite green reagent for phosphate detection
Procedure:
-
Enzyme Preparation: Reconstitute lyophilized H+/K+ ATPase vesicles in a buffer containing KCl and HEPES.
-
Activation: Pre-incubate the enzyme vesicles in an acidic environment (pH < 4.0) to activate the proton pump.
-
Inhibition: Add varying concentrations of the test compounds (or vehicle control) to the activated enzyme and incubate for a specific period.
-
Assay Initiation: Initiate the enzymatic reaction by adding ATP and MgCl2. The ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Quantification: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
Understanding the underlying biological pathways is essential for interpreting the comparative data.
Caption: Mechanism of proton pump inhibition in a gastric parietal cell.
Experimental Workflow
A clear workflow ensures the systematic execution of the benchmarking study.
Caption: Workflow for the comparative analysis of enzyme inhibition.
Conclusion
This guide outlines a framework for benchmarking this compound against the standard proton pump inhibitor, Omeprazole. Based on its structural similarity to known PPIs and its presence as an impurity in Esomeprazole, the gastric H+/K+ ATPase is its most probable biological target. The provided experimental protocol for an H+/K+ ATPase inhibition assay offers a robust method for quantifying and comparing the inhibitory potential of these compounds. The visualized signaling pathway and experimental workflow further clarify the mechanism of action and the process of comparative analysis. This information serves as a valuable resource for researchers investigating novel benzimidazole derivatives as potential therapeutic agents.
References
- 1. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 3. Omeprazole - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
- 6. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 7. gpnotebook.com [gpnotebook.com]
Safety Operating Guide
Proper Disposal of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one, ensuring a safe laboratory environment and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on safety data for the compound and structurally similar benzimidazole derivatives, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[1][2]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][3] Avoid generating dust if handling the solid form.[1][3] In the event of a spill, the material should be carefully collected, placed in a designated waste container, and the area thoroughly cleaned.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps outline the standard operating procedure for its disposal:
-
Waste Identification and Classification: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), spill cleanup materials, and personal protective equipment, must be treated as hazardous chemical waste.[2][5]
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection.[2][5]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][5]
-
Never mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids, to prevent potentially violent reactions.[1][2][3]
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Follow your institution's specific procedures for hazardous waste pickup.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Drain Disposal: Never pour this chemical or its solutions down the sink.[5][6] Hazardous chemicals can disrupt wastewater treatment processes and contaminate aquatic ecosystems.
-
Trash Disposal: Do not dispose of this chemical in the regular trash.
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method as it releases vapors into the environment.[5]
Experimental Protocols
Data Presentation
No quantitative data for the disposal of this compound, such as concentration limits for specific disposal routes, were found in the reviewed safety and disposal literature. Always consult your institution's environmental health and safety office for specific guidance.
Mandatory Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
For any procedure involving this compound, the following PPE is required. The selection is based on the potential for skin and eye contact, as well as inhalation of airborne particles.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. For prolonged contact, consider double-gloving.[5] | To prevent skin contact and absorption. Double-gloving offers an additional layer of protection. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[5] | To protect the eyes and face from splashes and airborne particles of the chemical.[5] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, FFP2) is necessary when handling the powder outside of a certified chemical fume hood.[5][6][7] | To prevent inhalation of the powder, which can cause respiratory irritation.[5] |
| Protective Clothing | A lab coat or a disposable gown made of a low-permeability fabric should be worn over personal clothing.[5] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[5] |
| Footwear | Closed-toe shoes are required at all times in the laboratory. | To protect the feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Handling
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Designate a specific area within the fume hood for handling the compound.
-
Cover the work surface with absorbent bench paper.
-
Pre-weigh any necessary equipment.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Avoid the formation of dust during handling.[5] Use weighing boats and transfer the powder in small, manageable quantities.
-
Keep the container with the compound closed as much as possible.
-
If mixing dry compounds, do so in a sealed container.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment and the work surface with an appropriate solvent.
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5]
-
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[5]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Collect all solid and liquid waste contaminated with the compound in a designated, clearly labeled, and sealable hazardous waste container.[4]
-
Do not mix this waste with other incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
-
Decontamination of Empty Containers:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and proper disposal of the hazardous waste.
-
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][9] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
-
For small spills, if properly trained and equipped, carefully clean up the spill using an appropriate absorbent material, avoiding dust generation. Place the absorbed material into a sealed container for hazardous waste disposal.
Visual Workflow for Handling and Disposal
Caption: A flowchart illustrating the key steps for the safe handling and disposal of the specified chemical.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 7. fishersci.at [fishersci.at]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
